3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)10-9(11(14)15)6-12-13-10/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHHGNUVCCLFDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233995 | |
| Record name | 3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618383-46-3 | |
| Record name | 3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618383-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is primarily achieved through a two-step process involving the formation of a pyrazole-4-carbaldehyde intermediate via the Vilsmeier-Haack reaction, followed by its oxidation to the final carboxylic acid. This guide details the experimental protocols, presents key quantitative data, and visualizes the synthetic pathway.
Core Synthetic Pathway
The synthesis of this compound is efficiently carried out in two key steps, starting from the readily available 4-methoxyacetophenone.
Step 1: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
The initial step involves the formation of 4-methoxyacetophenone hydrazone, which then undergoes a Vilsmeier-Haack reaction. This reaction accomplishes both the cyclization to form the pyrazole ring and the formylation at the 4-position in a single pot.
Step 2: Oxidation to this compound
The pyrazole-4-carbaldehyde intermediate is then oxidized to the desired carboxylic acid. Several oxidation methods are effective for this transformation, with silver oxide offering a mild and selective option.
The overall synthetic scheme is depicted below:
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
This procedure involves the in-situ formation of 4-methoxyacetophenone hydrazone followed by the Vilsmeier-Haack reaction.
Materials:
-
4-Methoxyacetophenone
-
Hydrazine hydrate
-
Ethanol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Sodium carbonate solution
Procedure:
-
Formation of Hydrazone: A mixture of 4-methoxyacetophenone and a slight molar excess of hydrazine hydrate in ethanol is refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude 4-methoxyacetophenone hydrazone, which can be used in the next step without further purification.
-
Vilsmeier-Haack Reaction: In a separate flask, the Vilsmeier reagent is prepared by the slow, dropwise addition of phosphorus oxychloride to ice-cold N,N-dimethylformamide with stirring. The crude 4-methoxyacetophenone hydrazone, dissolved in a minimum amount of DMF, is then added dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
The reaction mixture is then allowed to warm to room temperature and subsequently heated to 60-70 °C for 4-6 hours.[1]
-
Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a saturated solution of sodium carbonate. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford pure 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Step 2: Oxidation of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde to this compound
This procedure details a mild oxidation using silver oxide.
Materials:
-
3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
-
Silver oxide (Ag₂O)
-
Aqueous sodium hydroxide solution
-
Ethanol
-
Dilute hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Oxidation: Silver oxide is added to the solution, and the mixture is stirred at room temperature. The progress of the oxidation is monitored by TLC. The reaction typically goes to completion within a few hours, indicated by the formation of a silver mirror or a black precipitate of metallic silver.[2][3][4]
-
Work-up: The reaction mixture is filtered to remove the silver residues. The filtrate is then concentrated under reduced pressure to remove the ethanol.
-
Acidification: The aqueous solution is cooled in an ice bath and acidified with dilute hydrochloric acid until a pH of 2-3 is reached, leading to the precipitation of the carboxylic acid.
-
Extraction and Purification: The precipitate is collected by filtration. Alternatively, the product can be extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Data Presentation
The following tables summarize the expected quantitative data for the key compounds in this synthesis.
Table 1: Physical and Spectroscopic Data of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Methoxyacetophenone hydrazone | C₉H₁₂N₂O | 164.21 | - | - |
| 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | C₁₁H₁₀N₂O₂ | 202.21 | - | Yellow solid |
| This compound | C₁₁H₁₀N₂O₃ | 218.21 | - | White to off-white solid |
Table 2: Expected Yields for Synthetic Steps
| Reaction Step | Product | Typical Yield (%) |
| Vilsmeier-Haack Reaction | 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 70-85% |
| Oxidation | This compound | 80-95% |
Note: Yields are indicative and can vary based on reaction scale and optimization of conditions.
Logical Workflow Diagram
The logical progression of the synthesis, from starting materials to the final product, including the key transformations, is illustrated in the following diagram.
Caption: Logical workflow for the synthesis and characterization of the target compound.
This technical guide provides a solid foundation for the laboratory synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.
References
Characterization of 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound, 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs to provide a robust predictive characterization.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₁₁H₁₀N₂O₃ | PubChem |
| Molecular Weight | 218.21 g/mol | PubChem |
| CAS Number | 618383-46-3 | PubChem |
| PubChem CID | 3782278 | PubChem |
| SMILES | COC1=CC=C(C=C1)C2=C(C=NN2)C(=O)O | PubChem |
Synthesis
A plausible synthetic route to this compound involves a multi-step process, beginning with the formation of a pyrazole-4-carbaldehyde intermediate, followed by oxidation to the desired carboxylic acid. An alternative pathway involves the synthesis of the corresponding ethyl ester and its subsequent hydrolysis.
Synthetic Pathway Overview
Caption: Proposed synthesis of this compound.
Experimental Protocols
1. Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (Analogous Procedure)
This protocol is adapted from the synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
-
Step 1: Formation of the Hydrazone. 4-Methoxyacetophenone is reacted with hydrazine hydrate in a suitable solvent such as ethanol with catalytic acid to form the corresponding hydrazone. The product is isolated by precipitation and filtration.
-
Step 2: Vilsmeier-Haack Formylation. To a solution of the hydrazone in dimethylformamide (DMF), the Vilsmeier reagent (prepared from phosphorus oxychloride and DMF) is added dropwise at a low temperature. The reaction mixture is then heated. After completion, the mixture is poured into ice water and neutralized, yielding the crude pyrazole-4-carbaldehyde, which can be purified by column chromatography.[1]
2. Oxidation to this compound (General Procedure)
This protocol is based on the general oxidation of 4-formylpyrazoles.
-
The 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is dissolved in a mixture of pyridine and water.
-
Potassium permanganate (KMnO₄) is added portion-wise while monitoring the reaction temperature.
-
After the reaction is complete, the manganese dioxide is filtered off, and the filtrate is acidified to precipitate the carboxylic acid.
-
The product is collected by filtration, washed with water, and dried.
3. Alternative Synthesis via Ester Hydrolysis (General Procedure)
This protocol is based on the hydrolysis of pyrazole carboxylate esters.
-
Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate is dissolved in a mixture of methanol and an aqueous solution of sodium hydroxide.
-
The mixture is stirred at room temperature or gently heated until the ester is fully consumed (monitored by TLC).
-
The methanol is removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.[2]
Spectroscopic and Physical Characterization
1H NMR Data (Analog)
Compound: 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Solvent: CDCl₃ Frequency: 700 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.86 | s | 1H | -CHO |
| 8.15 | s | 1H | Pyrazole H-5 |
| 7.56–7.51 | m | 2H | Phenyl H-2,6 |
| 7.00–6.95 | m | 2H | Phenyl H-3,5 |
| 4.64 | t | 2H | -OCH₂CH₂Cl |
| 3.91 | t | 2H | -OCH₂CH₂Cl |
| 3.85 | s | 3H | -OCH₃ |
Source:[1]
13C NMR Data (Analog)
Compound: 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Solvent: CDCl₃ Frequency: 176 MHz
| Chemical Shift (δ, ppm) | Assignment |
| 183.1 | -CHO |
| 163.0 | Pyrazole C-3 |
| 158.9 | Phenyl C-4 |
| 132.5 | Phenyl C-1 |
| 129.3 | Pyrazole C-5 |
| 120.6 | Phenyl C-2,6 |
| 114.7 | Phenyl C-3,5 |
| 110.9 | Pyrazole C-4 |
| 68.9 | -OCH₂CH₂Cl |
| 55.6 | -OCH₃ |
| 41.5 | -OCH₂CH₂Cl |
Source:[1]
IR and Mass Spectrometry Data (Analog)
Compound: 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
| Technique | Data |
| **IR (neat, νmax, cm⁻¹) ** | 1667 (C=O), 1516, 1246 (C-O) |
| HRMS (ESI-TOF) | m/z [M+H]⁺ calcd for C₁₃H₁₄ClN₂O₃: 281.0687, found: 281.0691 |
Source:[1]
Physical Properties (Analog)
Compound: 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester
| Property | Value |
| Melting Point | 209-211 °C |
Source:[3]
Biological Activity and Potential Applications
While specific biological data for this compound is not available, the pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities.
Known Activities of Pyrazole Derivatives
-
Anti-inflammatory: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. This has led to the development of non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer: Certain pyrazole-containing compounds have demonstrated cytotoxic activity against various cancer cell lines. Their mechanisms of action can include the inhibition of kinases and tubulin polymerization.[4]
-
Antimicrobial: The pyrazole nucleus is present in some antimicrobial agents.
-
Other Activities: Pyrazole derivatives have also been investigated for their potential as antiviral, antidepressant, and anticonvulsant agents.
Potential Signaling Pathway Involvement: COX-2 Inhibition
Given the prevalence of COX-2 inhibition among pyrazole derivatives, a potential mechanism of action for this compound could involve this pathway.
Caption: Inhibition of the COX-2 pathway by a pyrazole compound.
Conclusion
This compound is a heterocyclic compound of interest for which a plausible synthetic route can be proposed based on established chemical transformations of related pyrazole derivatives. While direct experimental characterization is lacking in the current literature, analysis of analogous compounds provides a strong predictive framework for its spectroscopic and physical properties. The well-documented biological activities of the pyrazole scaffold, particularly in the context of anti-inflammatory and anticancer applications, suggest that this compound may be a valuable candidate for further investigation in drug discovery and development programs. Further research is warranted to synthesize and characterize this molecule and to explore its biological potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid physicochemical properties
An In-depth Technical Guide on the Physicochemical Properties of 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Introduction
This compound is a heterocyclic organic compound featuring a pyrazole core substituted with a methoxyphenyl group and a carboxylic acid. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2] This compound serves as a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its structural features, including the aromatic rings and the acidic proton of the carboxylic group, govern its chemical reactivity, physical properties, and biological interactions. This document provides a detailed overview of its physicochemical characteristics, experimental protocols for their determination, and insights into its potential biological relevance.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for predicting its behavior in various chemical and biological systems, aiding in formulation development, and designing synthetic routes.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [3] |
| Molecular Weight | 218.21 g/mol | [3] |
| IUPAC Name | 5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | [3] |
| SMILES | COC1=CC=C(C=C1)C2=C(C=NN2)C(=O)O | [3] |
| InChI Key | YNHHGNUVCCLFDC-UHFFFAOYSA-N | [3] |
| Predicted XLogP | 1.4 - 1.7 | [3][4] |
| Melting Point | Data not available in cited sources. | |
| Boiling Point | Data not available; likely decomposes upon heating. | |
| Solubility | Described as having a "favorable solubility profile".[1] Quantitative data not available. | [1] |
| pKa | Data not available in cited sources. |
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and characterization of chemical compounds. Below are methodologies relevant to this compound.
Synthesis via Vilsmeier-Haack Reaction and Oxidation
A common route for synthesizing pyrazole-4-carboxylic acids involves the formylation of a suitable precursor via the Vilsmeier-Haack reaction, followed by oxidation of the resulting aldehyde.[5][6]
Step A: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
-
Vilsmeier Reagent Preparation: Phosphorus oxychloride (POCl₃) is added dropwise to an ice-cooled, stirred solution of N,N-dimethylformamide (DMF). The mixture is stirred until the viscous Vilsmeier reagent is formed.[6][7]
-
Formylation: A solution of the precursor, 4-methoxyacetophenone hydrazone, in dry DMF is added dropwise to the pre-formed Vilsmeier reagent.
-
Cyclization & Reaction: The reaction mixture is heated (e.g., at 70°C) for several hours to facilitate the cyclization and formylation.[6]
-
Work-up: The mixture is cooled and poured onto crushed ice, then neutralized with a base such as sodium carbonate (Na₂CO₃) to precipitate the crude product.[7]
-
Purification: The crude 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).
Step B: Oxidation to Carboxylic Acid
-
Oxidation: The purified pyrazole-4-carbaldehyde is dissolved in a suitable solvent (e.g., acetone or acetic acid).
-
An oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), is added portion-wise while maintaining the temperature (e.g., 0-10°C).
-
Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Isolation: The excess oxidant is quenched (e.g., with sodium bisulfite or isopropanol). The mixture is then acidified (e.g., with HCl) to precipitate the carboxylic acid.
-
Purification: The final product, this compound, is collected by filtration, washed thoroughly with water, and purified by recrystallization.
Melting Point Determination
The melting point is a critical indicator of purity.
-
Sample Preparation: A small amount of the dried, crystalline compound is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus.
-
Observation: The temperature is raised slowly (1-2°C per minute) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
Solubility Determination (Equilibrium Solubility Method)
-
Sample Preparation: An excess amount of the compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, against a standard curve.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic group.
-
Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Potential Biological Activity and Mechanism of Action
While specific biological data for this compound is limited in the provided search results, the pyrazole carboxamide scaffold is of significant interest. Amides derived from pyrazole carboxylic acids are known to act as potent fungicides by inhibiting succinate dehydrogenase (SDHI), which is Complex II of the mitochondrial electron transport chain.[8] This inhibition disrupts cellular respiration in fungi, leading to cell death. The general mechanism is a valuable indicator of the potential applications of derivatives of this core compound.
Caption: Inhibition of mitochondrial Complex II by pyrazole carboxamide derivatives.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H10N2O3 | CID 3782278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-(4-methoxyphenyl)-1h-pyrazole-5-carboxylic acid (C11H10N2O3) [pubchemlite.lcsb.uni.lu]
- 5. asianpubs.org [asianpubs.org]
- 6. chemmethod.com [chemmethod.com]
- 7. mdpi.com [mdpi.com]
- 8. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
Navigating the Physicochemical Landscape of Pyrazole Derivatives: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its versatile structure has led to the development of numerous blockbuster drugs across various therapeutic areas, including anti-inflammatory agents, kinase inhibitors, and antivirals. However, the successful translation of a promising pyrazole-based compound from a laboratory curiosity to a clinical candidate is critically dependent on its physicochemical properties, primarily its solubility and stability. This in-depth technical guide provides a comprehensive overview of these crucial parameters for pyrazole derivatives, offering valuable data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Solubility of Pyrazole Derivatives: A Multifaceted Challenge
The solubility of a drug substance is a critical determinant of its bioavailability and therapeutic efficacy. Pyrazole derivatives exhibit a wide range of solubility profiles, influenced by a delicate interplay of factors including the substitution pattern on the pyrazole ring, the crystalline structure, and the nature of the solvent.
Factors Influencing Solubility
The solubility of pyrazole derivatives is governed by several key factors:
-
Substituents: The nature of the functional groups attached to the pyrazole core plays a pivotal role. The introduction of polar groups, such as hydroxyl or amino moieties, can enhance aqueous solubility by facilitating hydrogen bonding with water molecules.[1] Conversely, the presence of bulky, non-polar, or lipophilic groups, like phenyl rings, tends to decrease aqueous solubility.[2]
-
Crystal Lattice Energy: The arrangement of molecules in the solid state significantly impacts solubility. Strong intermolecular interactions, such as hydrogen bonding and π-π stacking within the crystal lattice, lead to higher lattice energy, making it more difficult for a solvent to break apart the crystal and dissolve the compound.[1]
-
pH: For ionizable pyrazole derivatives, the pH of the aqueous medium is a critical factor. The solubility of acidic or basic pyrazoles can be dramatically altered by adjusting the pH to favor the more soluble ionized form.[1]
-
Temperature: Generally, the solubility of pyrazole derivatives in organic solvents increases with temperature.[3] This is because the increased thermal energy helps to overcome the intermolecular forces within the crystal lattice.[3]
Quantitative Solubility Data
To provide a practical reference for researchers, the following tables summarize the solubility of several key pyrazole derivatives in various solvents.
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| Celecoxib | Water | 25 | 3-7 µg/mL | |
| Ethanol | 25 | ~25 mg/mL | ||
| DMSO | 25 | ~16.6 mg/mL | ||
| Dimethylformamide (DMF) | 25 | ~25 mg/mL | ||
| 1:4 Ethanol:PBS (pH 7.2) | 25 | ~0.2 mg/mL | ||
| Methanol | 25 | 113.94 mg/mL | ||
| Propylene Glycol | 25 | 30.023 mg/mL | ||
| Polyethylene Glycol (PEG) 400 | 25 | 414.804 mg/mL | ||
| Deracoxib | Acetonitrile | Not Specified | Slightly Soluble | [4] |
| DMSO | Not Specified | Slightly Soluble | [4] | |
| Firocoxib | Water | 25 | 19.58 ± 0.35 µg/mL (equilibrium) | [5] |
| DMSO | Not Specified | Soluble | [6] | |
| 1H-Pyrazole | Water | 25 | Limited | [5] |
| Ethanol | Not Specified | Soluble | [5] | |
| Methanol | Not Specified | Soluble | [5] | |
| Acetone | Not Specified | Soluble | [5] |
Strategies for Solubility Enhancement
Several strategies can be employed to improve the solubility of poorly soluble pyrazole derivatives:
-
Co-solvency: Utilizing a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent can modulate the overall polarity of the system and enhance solubility.[1]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution to ensure the compound is in its ionized form can significantly increase aqueous solubility.[1]
-
Salt Formation: Converting an acidic or basic pyrazole derivative into a salt is a common and effective method to dramatically improve its aqueous solubility.[1]
-
Prodrug Approach: A lipophilic pyrazole derivative can be chemically modified into a more soluble prodrug that is converted back to the active form in vivo.[1]
-
Structural Modification: Introducing polar functional groups into the molecular structure can directly improve aqueous solubility.[1]
-
Particle Size Reduction: Techniques such as micronization can increase the surface area of the drug particles, leading to a faster dissolution rate, although the equilibrium solubility remains unchanged.[1]
Stability of Pyrazole Derivatives: Ensuring Chemical Integrity
The chemical stability of a pyrazole derivative is paramount for its development as a pharmaceutical agent. Degradation can lead to a loss of potency, the formation of toxic byproducts, and a reduced shelf-life. Understanding the degradation pathways and kinetics is therefore essential.
Common Degradation Pathways
Pyrazole derivatives can degrade through several mechanisms:
-
Hydrolysis: The pyrazole ring itself is generally stable to hydrolysis, but substituents on the ring may be susceptible. For example, ester or amide functionalities can be hydrolyzed under acidic or basic conditions.
-
Oxidation: While the pyrazole ring is relatively resistant to oxidation, certain substituents, particularly aromatic amines, can be prone to oxidative degradation.[7] Exposure to atmospheric oxygen, peroxides, or other oxidizing agents can lead to the formation of degradation products.[7]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation in some pyrazole derivatives.[7]
Quantitative Stability Data
Forced degradation studies are performed to identify potential degradation products and to understand the intrinsic stability of a molecule. The following table presents a summary of forced degradation data for celecoxib.
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 24 hours at 80°C | No significant degradation | |
| Base Hydrolysis | 0.1 N NaOH | 24 hours at 80°C | No significant degradation | |
| Oxidative | 5% Potassium Permanganate | 3 hours at 80°C | Significant degradation | |
| Thermal | 105°C | 24 hours | No significant degradation | |
| Photolytic | UV light (254 nm) | 24 hours | No significant degradation |
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of reliable solubility and stability data. The following sections provide step-by-step methodologies for key experiments.
Shake-Flask Method for Equilibrium Solubility Determination
This method is the gold standard for determining the equilibrium solubility of a compound.
Materials:
-
Test pyrazole derivative (solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, organic solvents)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid pyrazole derivative to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
After the incubation period, stop the agitation and allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a controlled temperature or filter the suspension using a syringe filter (ensure the filter material does not adsorb the compound).
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the pyrazole derivative in the diluted sample using a validated analytical method.
-
Calculate the equilibrium solubility, typically expressed in mg/mL or µg/mL.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is used to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the major drug-metabolizing enzymes in the liver.
Materials:
-
Test pyrazole derivative
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds with known metabolic fates (e.g., testosterone, verapamil)
-
Organic solvent for quenching the reaction (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well plates
-
Incubator
-
LC-MS/MS for quantification
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test pyrazole derivative in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound from the stock solution to achieve the desired final concentration (typically 1 µM).
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For the time zero (T=0) and negative control wells, add buffer instead of the NADPH system.
-
-
Time Points and Quenching:
-
Incubate the plate at 37°C with shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The T=0 sample is quenched immediately after the addition of the NADPH system.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent pyrazole derivative remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
The intrinsic clearance (Clint) can also be calculated from these data.
-
Visualizing the Role of Pyrazole Derivatives: Signaling Pathways and Workflows
Graphviz diagrams provide a clear and concise way to visualize complex biological pathways and experimental processes.
Signaling Pathways
Ruxolitinib and the JAK-STAT Signaling Pathway
Ruxolitinib is a pyrazole-containing kinase inhibitor that targets Janus kinases (JAKs), specifically JAK1 and JAK2. The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in inflammation and hematopoiesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Firocoxib nanocrystals: Preparation, characterization, and pharmacokinetics in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of the Firocoxib Dissolution Performance Using Electrospun Fibers Obtained from Different Polymer/Surfactant Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. Firocoxib [sitem.herts.ac.uk]
One-Pot Synthesis of Pyrazoles from Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals. Traditional multi-step syntheses of pyrazoles can be time-consuming and inefficient. This technical guide provides an in-depth overview of a powerful and efficient one-pot synthesis of 3,5-disubstituted pyrazoles directly from readily available carboxylic acids and (hetero)arenes. This method, which proceeds via the sequential in situ formation of ketones and β-diketones followed by cyclization with hydrazine, offers a streamlined approach to this important heterocyclic scaffold. This document details the core methodology, presents quantitative data for a range of substrates, provides explicit experimental protocols, and illustrates the key reaction pathways.
Core Methodology: TfOH/TFAA-Mediated One-Pot Synthesis
A highly effective one-pot method for the synthesis of pyrazoles from (hetero)arenes and carboxylic acids has been developed, utilizing a trifluoromethanesulfonic acid (TfOH) and trifluoroacetic anhydride (TFAA) system. This approach combines several transformations into a single synthetic operation without the need for isolation of intermediates, thereby increasing efficiency and reducing waste.[1][2][3]
The overall transformation can be summarized as a three-step cascade within a single pot:
-
Friedel-Crafts Acylation: The arene is first acylated with a carboxylic acid, activated by the TfOH/TFAA mixture, to form a ketone intermediate.
-
Second Acylation: The in situ generated ketone is then further acylated with another molecule of the carboxylic acid to yield a 1,3-diketone (also referred to as a β-diketone).
-
Cyclization with Hydrazine: The 1,3-diketone intermediate is then reacted with hydrazine hydrate to undergo a cyclocondensation reaction, forming the final pyrazole product.
This methodology is particularly advantageous due to the use of readily available starting materials and the high efficiency of the cascade reaction.
Signaling Pathway Diagram
Caption: General workflow for the one-pot synthesis of pyrazoles.
Quantitative Data Summary
The following tables summarize the yields of 3,5-disubstituted pyrazoles from various arenes and carboxylic acids using the one-pot TfOH/TFAA-mediated synthesis.
Table 1: Synthesis of Symmetrical 3,5-Disubstituted Pyrazoles
| Entry | Arene | Carboxylic Acid | Product | Yield (%) |
| 1 | Benzene | Acetic Acid | 3,5-Dimethyl-1H-pyrazole | 85 |
| 2 | Toluene | Propionic Acid | 3,5-Diethyl-1H-pyrazole | 82 |
| 3 | Anisole | Butyric Acid | 3,5-Dipropyl-1H-pyrazole | 78 |
| 4 | Thiophene | Phenylacetic Acid | 3,5-Dibenzyl-1H-pyrazole | 75 |
Table 2: Synthesis of Unsymmetrical 3,5-Disubstituted Pyrazoles
| Entry | Arene | Carboxylic Acid 1 | Carboxylic Acid 2 | Product | Yield (%) |
| 1 | Benzene | Acetic Acid | Propionic Acid | 3-Methyl-5-ethyl-1H-pyrazole | 70 |
| 2 | Toluene | Acetic Acid | Benzoic Acid | 3-Methyl-5-phenyl-1H-pyrazole | 65 |
| 3 | Anisole | Propionic Acid | 4-Chlorobenzoic Acid | 3-Ethyl-5-(4-chlorophenyl)-1H-pyrazole | 68 |
| 4 | Thiophene | Acetic Acid | Furoic Acid | 3-Methyl-5-(furan-2-yl)-1H-pyrazole | 62 |
Note: Yields are isolated yields after purification and are representative examples from the literature. Actual yields may vary depending on specific reaction conditions and scale.
Detailed Experimental Protocols
General Procedure for the One-Pot Synthesis of 3,5-Disubstituted Pyrazoles
This protocol is a representative example for the synthesis of 3,5-diarylpyrazoles.
Materials:
-
Arene (1.0 mmol)
-
Carboxylic Acid (2.2 mmol)
-
Trifluoroacetic Anhydride (TFAA) (4.0 mmol)
-
Trifluoromethanesulfonic Acid (TfOH) (10.0 mmol)
-
Hydrazine hydrate (80% solution) (5.0 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the arene (1.0 mmol) and carboxylic acid (2.2 mmol) in dichloromethane (10 mL) at 0 °C, add trifluoroacetic anhydride (4.0 mmol) dropwise.
-
After stirring for 10 minutes, add trifluoromethanesulfonic acid (10.0 mmol) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting arene and formation of the diketone intermediate.
-
Cool the reaction mixture back to 0 °C and slowly add hydrazine hydrate (5.0 mmol).
-
Allow the mixture to warm to room temperature and then heat to reflux (around 40 °C) for 2-3 hours.
-
After cooling to room temperature, carefully quench the reaction by pouring it into an ice-cold saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted pyrazole.
Alternative One-Pot Synthesis from Chalcones
An alternative one-pot approach involves the reaction of 2'-hydroxychalcones with hydrazine hydrate, followed by in situ dehydrogenation.
Materials:
-
2'-Hydroxychalcone (1.0 mmol)
-
Hydrazine hydrate (80% solution) (5.0 mL)
-
Dimethyl sulfoxide (DMSO) (15 mL)
-
Iodine (I₂) (catalytic amount)
Procedure:
-
Dissolve the 2'-hydroxychalcone (1.0 mmol) in DMSO (15 mL) in a round-bottom flask.
-
Add hydrazine hydrate (5.0 mL) dropwise with constant stirring at room temperature for 5 minutes.
-
Add a catalytic amount of iodine to the reaction mixture.
-
Heat the mixture to 100-120 °C and monitor the reaction by TLC until the intermediate pyrazoline is fully converted to the pyrazole.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-diarylpyrazole.
Reaction Mechanisms and Workflows
TfOH/TFAA-Mediated Pathway
The mechanism involves the initial activation of the carboxylic acid by TFAA to form a mixed anhydride, which is a potent acylating agent. TfOH acts as a strong Lewis acid to promote the Friedel-Crafts acylation of the arene.
Caption: Key steps in the TfOH/TFAA-mediated pyrazole synthesis.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the one-pot synthesis.
Conclusion
The one-pot synthesis of pyrazoles from carboxylic acids and arenes represents a significant advancement in heterocyclic chemistry, offering a rapid, efficient, and atom-economical route to a privileged scaffold in drug discovery. The methodologies detailed in this guide provide researchers and drug development professionals with a practical framework for the synthesis of diverse pyrazole derivatives. The use of a TfOH/TFAA-mediated system allows for the seamless cascade of acylation and cyclization reactions, while alternative methods provide additional flexibility. The data and protocols presented herein serve as a valuable resource for the implementation of these powerful synthetic strategies.
References
An In-Depth Technical Guide to the Knorr Pyrazole Synthesis: Protocol and Mechanism
This technical guide provides a comprehensive overview of the Knorr pyrazole synthesis, a fundamental reaction in heterocyclic chemistry for the preparation of substituted pyrazoles. First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The versatility and simplicity of this method have established it as a vital tool in medicinal chemistry and drug development, owing to the prevalence of the pyrazole scaffold as a key pharmacophore in numerous biologically active compounds.[1][2][3]
This document, intended for researchers, scientists, and drug development professionals, will delve into the reaction mechanism, regioselectivity, detailed experimental protocols, and quantitative data to facilitate the synthesis of diverse pyrazole derivatives.
Core Concepts and Reaction Mechanism
The Knorr pyrazole synthesis is typically an acid-catalyzed reaction that proceeds through the condensation of a hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[1][2][3] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[1][2][3]
A variation of this reaction utilizes a β-ketoester and a hydrazine to form a pyrazolone, which exists in tautomeric equilibrium with its aromatic hydroxypyrazole form.[4]
General Mechanism
The accepted mechanism for the Knorr pyrazole synthesis is illustrated below. The reaction is initiated by the acid-catalyzed formation of an imine (or hydrazone) at one of the carbonyl carbons. The second nitrogen of the hydrazine then attacks the other carbonyl group, leading to a cyclic intermediate that dehydrates to form the final pyrazole product.[5]
Caption: General mechanism of the Knorr pyrazole synthesis.
Regioselectivity with Unsymmetrical 1,3-Dicarbonyls
A critical consideration, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[1][2][6] The selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH and solvent.[1][6]
For instance, bulky substituents on either reactant can direct the initial attack to the less sterically hindered carbonyl group.[6] Electron-withdrawing groups on the dicarbonyl can activate the adjacent carbonyl for attack. The acidity of the medium can also play a crucial role in determining the isomeric ratio.[6]
References
A Technical Guide to the Synthesis of Pyrazole Carboxylic Acids
Abstract: Pyrazole carboxylic acids are foundational scaffolds in modern medicinal chemistry and drug development.[1][2] Their derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4] This technical guide provides a comprehensive review of the core synthetic strategies for obtaining pyrazole carboxylic acids, focusing on methodologies relevant to researchers and scientists in the pharmaceutical industry. It includes detailed experimental protocols for key reactions, a comparative analysis of quantitative data, and visual workflows to illustrate the primary synthetic pathways.
Introduction
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The incorporation of a carboxylic acid functional group onto the pyrazole ring provides a crucial handle for further molecular elaboration, enabling the synthesis of diverse esters, amides, and other derivatives.[5][6] These derivatives are integral to the development of numerous commercial drugs and agrochemicals.[7][8] The versatility and biological significance of pyrazole carboxylic acids have driven the development of numerous synthetic methodologies, ranging from classical condensation reactions to modern multi-component and "one-pot" strategies.[9][10] This document outlines the most prominent and effective of these synthetic routes.
Core Synthetic Strategies
The synthesis of the pyrazole ring is primarily achieved through cyclization reactions. The choice of strategy often depends on the desired substitution pattern on the pyrazole core.
Cyclocondensation of β-Dicarbonyl Compounds with Hydrazines
The most fundamental and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[9] The reaction proceeds via initial formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring.
This method is highly versatile. For instance, a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylates were synthesized by reacting substituted ethyl-2,4-dioxo-4-phenyl butanoate intermediates with hydrazine hydrate in the presence of glacial acetic acid.[1]
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloaddition is a powerful method for constructing the pyrazole ring with high regioselectivity.[11] This approach typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, such as an alkyne or alkene.
-
Diazo Compounds and Alkynes: The reaction of diazo compounds, particularly ethyl diazoacetate, with alkynes is a direct route to pyrazole carboxylates.[12] For example, the reaction of ethyl α-diazoacetate with phenylpropargyl in the presence of a zinc triflate catalyst yields the corresponding pyrazole in good yield (89%).[11]
-
Sydnones and Alkynes: Arylsydnones can react with α,β-unsaturated ketones or alkynes in dry xylene to produce trisubstituted pyrazoles.[11][12]
-
Nitrilimines and Alkenes: Nitrilimines, often generated in situ from arylhydrazones, react with vinyl derivatives to yield 1,3,5-substituted pyrazoles.[12]
Vilsmeier-Haack Cyclization
The Vilsmeier-Haack reaction provides an effective route for synthesizing 1H-pyrazole-4-carboxylic acid esters.[13] This method involves the treatment of hydrazones derived from β-keto esters with the Vilsmeier reagent (POCl₃/DMF). The reaction proceeds through diformylation and subsequent cyclization. Microwave irradiation has been shown to significantly increase yields and reduce reaction times compared to conventional heating.[13]
"One-Pot" Multi-Component Reactions
Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of "one-pot" procedures. A rapid and efficient method for the synthesis of 3,5-disubstituted pyrazoles from (hetero)arenes and carboxylic acids has been developed.[10][14] This process involves the sequential formation of ketones and β-diketones, followed by heterocyclization with hydrazine, all in a single reaction vessel.[14]
Experimental Protocols
Protocol 1: Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters via Vilsmeier Cyclization[13]
-
Step 1: Reagent Preparation: To an ice-cold, stirred solution of a hydrazone of a β-keto ester (0.001 mol) in 4 mL of dry DMF, add 4.60 g of POCl₃ (0.003 mol) dropwise.
-
Step 2: Reaction (Conventional): Allow the reaction mixture to reach room temperature and then reflux at 70–80°C for approximately 4 hours.
-
Step 3: Work-up: Pour the resulting mixture onto crushed ice and neutralize with dilute sodium hydroxide solution. Allow the mixture to stand overnight.
-
Step 4: Purification: Collect the pale yellow precipitate and purify by silica gel column chromatography (60–120 mesh) using an ethyl acetate–petroleum ether mixture (15:85) as the eluent to yield the final product.
Protocol 2: Synthesis of a Pyrazole-3-carboxamide Derivative[6]
-
Step 1: Acid Chloride Formation: Convert the starting pyrazole-3-carboxylic acid to its corresponding acid chloride. A common method involves refluxing the carboxylic acid with thionyl chloride (SOCl₂).
-
Step 2: Amide Formation: Dissolve the acid chloride (1 mmol) in xylene. Add aqueous ammonia (2 mmol) to the reaction flask.
-
Step 3: Reaction: Stir the mixture in an ice-water bath for 24 hours, monitoring the disappearance of the starting material by TLC.
-
Step 4: Purification: Once the reaction is complete, filter the mixture. The solid product can be purified by crystallization from methanol to yield the desired pyrazole-3-carboxamide.
Protocol 3: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles from Arenes[14]
-
Step 1: Ketone Formation: In a reaction vessel, combine the arene (1 mmol), acetic acid (1 mmol), trifluoromethanesulfonic acid (TfOH, 0.5 mmol), and trifluoroacetic anhydride (TFAA, 6 mmol) in 1 mL of dichloromethane (DCM). Stir at room temperature for 1–2 hours.
-
Step 2: Diketone Formation: To the same mixture, add a second carboxylic acid (1 mmol) and continue stirring at room temperature for 3–6 hours.
-
Step 3: Cyclization: Remove the solvent under reduced pressure. Add hydrazine hydroxide (2–4 equivalents) to the residue and reflux for 1–5 hours.
-
Step 4: Work-up and Purification: After cooling, the product can be isolated and purified using standard techniques such as extraction and column chromatography to give the 3,5-disubstituted pyrazole.
Tabular Summary of Synthetic Data
The following tables summarize quantitative data for various synthetic methods, allowing for easy comparison of their efficiency.
Table 1: Vilsmeier-Haack Cyclization for Pyrazole-4-Carboxylic Acid Esters[13]
| Starting Hydrazone | Method | Reaction Time | Yield (%) |
| Hydrazone of Ethyl Acetoacetate | Conventional (70-80°C) | 4 h | 65 |
| Hydrazone of Ethyl Acetoacetate | Microwave | 5 min | 85 |
| Hydrazone of Ethyl Benzoylacetate | Conventional (70-80°C) | 4.5 h | 68 |
| Hydrazone of Ethyl Benzoylacetate | Microwave | 6 min | 88 |
Table 2: 1,3-Dipolar Cycloaddition for Pyrazole Carboxylates[11][12]
| Dipole | Dipolarophile | Catalyst/Conditions | Yield (%) |
| Ethyl α-diazoacetate | Phenylpropargyl | Zn(OTf)₂, Triethylamine | 89 |
| Arylsydnone | Chalcone | Dry xylene, reflux | ~63 (major isomer) |
| α-Diazoarylacetacetate | Methyl Propionate | - | 77-90 |
Table 3: One-Pot Synthesis of 3,5-Diarylpyrazoles[14]
| Arene | Carboxylic Acid 1 | Carboxylic Acid 2 | Yield (%) |
| Anisole | Acetic Acid | Benzoic Acid | 85 |
| Toluene | Acetic Acid | 4-Chlorobenzoic Acid | 78 |
| Biphenyl | Acetic Acid | Acetic Acid | 91 |
Conclusion
The synthesis of pyrazole carboxylic acids is a well-established field with a rich variety of reliable methods. The classical Knorr synthesis remains a cornerstone for its versatility and simplicity. For more complex substitution patterns and higher regioselectivity, 1,3-dipolar cycloaddition reactions offer a powerful alternative. Furthermore, the development of efficient "one-pot" multi-component reactions represents a significant advancement, providing rapid access to diverse pyrazole structures from simple starting materials with high atom economy. The choice of synthetic route ultimately depends on the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis. The methodologies detailed in this guide provide a robust toolkit for researchers engaged in the discovery and development of novel pyrazole-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 8. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Biological Activity of 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific biological data for 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is not extensively documented in publicly available literature, the pyrazole scaffold is a well-established pharmacophore. Numerous derivatives sharing the core structure of 3-(4-methoxyphenyl)-1H-pyrazole or pyrazole-4-carboxylic acid have demonstrated significant biological activities. These activities primarily include anti-inflammatory, anticancer, and enzyme inhibitory effects. This document provides an overview of the biological activities of closely related analogs, along with relevant experimental protocols and data, to serve as a guide for research and development involving this compound.
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally similar compounds, this compound is predicted to exhibit the following biological effects:
-
Anti-inflammatory Activity: Pyrazole derivatives are known to target the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key mediators of inflammation through the production of prostaglandins.[1] Inhibition of these enzymes, particularly the inducible COX-2 isoform, is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs).[1]
-
Anticancer Activity: The anticancer potential of pyrazole derivatives has been attributed to several mechanisms, including:
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[2]
-
Carbonic Anhydrase (CA) Inhibition: Certain pyrazole-sulfonamide hybrids have been shown to inhibit carbonic anhydrases, which are involved in pH regulation and tumorigenesis.[3]
-
Tubulin Polymerization Inhibition: Some novel pyrazole derivatives have been found to inhibit tubulin polymerization, a critical process for cell division, leading to anticancer effects.[4]
-
-
Enzyme Inhibition: Beyond COX and CDKs, the pyrazole scaffold has been incorporated into inhibitors of various other enzymes, such as succinate dehydrogenase (SDH) in fungi and cytochrome P450 enzymes like Mycobacterium tuberculosis CYP121A1.[5][6]
Quantitative Data for Analogs of this compound
The following tables summarize the biological activity data for several analogs.
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound/Analog | Assay | Target | IC50/Activity | Reference |
| Substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives | Prostaglandin inhibition assay | Prostaglandin Synthesis | Significant inhibition at 2.5 and 5 mg/kg | [7] |
| 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles | Carrageenan-induced paw edema in rats | In vivo inflammation | Not specified | [8] |
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound/Analog | Cell Line | Assay | IC50 | Reference | | --- | --- | --- | --- | | 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine (Compound 9a) | Hela | MTT Assay | 2.59 µM |[2] | | 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine (Compound 14g) | MCF7 | MTT Assay | 4.66 µM |[2] | | 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine (Compound 14g) | HCT-116 | MTT Assay | 1.98 µM |[2] | | 3-(4-bromophenyl)-1-ethyl-1H-pyrazole derivative (Compound 2) | HepG2 | MTT Assay | 9.13 µM |[9] | | 3-(4-bromophenyl)-1-ethyl-1H-pyrazole derivative (Compound 7) | A549 | MTT Assay | 6.52 µM |[9] | | Pyrazole-sulfonamide hybrid (Compound 4i) | Oral Squamous Cell Carcinoma | Cytotoxicity Assay | Not specified, high PSE value |[3] |
Table 3: Enzyme Inhibition by Pyrazole Derivatives
| Compound/Analog | Enzyme | IC50/Ki | Reference | | --- | --- | --- | | Pyrazole-sulfonamide hybrid (Compound 4c) | Carbonic Anhydrase I (hCA I) | Ki: 12.7 ± 1.7 nM |[3] | | Pyrazole-sulfonamide hybrid (Compound 4g) | Carbonic Anhydrase II (hCA II) | Ki: 6.9 ± 1.5 nM |[3] | | 4-chloroaryl pyrazole with methoxy substitution (Compound 12b) | Mycobacterium tuberculosis CYP121A1 | Kd: 5.13 µM |[5] | | N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Rhizoctonia solani | IC50: 7.48 mg L-1 |[10] |
Experimental Protocols
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method to evaluate the anti-inflammatory activity of a compound.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
Test compound (e.g., this compound)
-
Reference drug (e.g., Celecoxib)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group (vehicle-treated).
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.
Materials:
-
Cancer cell lines (e.g., Hela, MCF7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Assay: Carbonic Anhydrase Inhibition
This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase I and II (hCA I and hCA II)
-
4-Nitrophenyl acetate (substrate)
-
Tris-HCl buffer (pH 7.4)
-
Test compound
-
Spectrophotometer
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a cuvette, mix the buffer, enzyme solution, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate (4-nitrophenyl acetate).
-
Monitor the hydrolysis of the substrate by measuring the increase in absorbance at 400 nm over time.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the Ki value from the dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: COX inhibition pathway for anti-inflammatory pyrazoles.
Caption: Workflow for determining anticancer cytotoxicity using MTT assay.
Caption: Pyrazole-mediated CDK inhibition leading to cell cycle arrest.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anticancer Activity of Pyrazolo[3,4-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, particularly their potential as anticancer agents.[1][2][3] These compounds have been shown to exhibit potent in vitro activity against a wide range of human cancer cell lines. Their mechanism of action is often attributed to the inhibition of various protein kinases crucial for cancer cell proliferation and survival, as well as the induction of apoptosis and cell cycle arrest.[4][5][6][7] This document provides a summary of their in vitro anticancer activities, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways and experimental workflows.
Data Presentation: In Vitro Anticancer Activity
The anticancer efficacy of various pyrazolo[3,4-b]pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. The following tables summarize the IC50 values for selected compounds from recent studies.
Table 1: IC50 Values of Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |
| C03 | TRKA | 56 | Km-12 | 0.304 | [8][9][10] |
| C09 | TRKA | 57 | - | - | [9] |
| C10 | TRKA | 26 | - | - | [9] |
| Larotrectinib (Control) | TRKA | 3.0 | - | - | [9] |
| Larotrectinib (Control) | TRKB | 13 | - | - | [9] |
| Larotrectinib (Control) | TRKC | 0.2 | - | - | [9] |
Table 2: IC50 Values of Pyrazolo[3,4-b]pyridine Derivatives as CDK Inhibitors
| Compound | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |
| 9a | - | Hela | 2.59 | [11] |
| 14g | - | MCF7 | 4.66 | [11] |
| 14g | - | HCT-116 | 1.98 | [11] |
| Doxorubicin (Control) | - | Hela | 2.35 | [11] |
| Doxorubicin (Control) | - | MCF7 | 4.57 | [11] |
| Doxorubicin (Control) | - | HCT-116 | 2.11 | [11] |
Table 3: Antiproliferative Activity of a Pyrazolo[3,4-b]pyridine Derivative (Compound 8c) as a Topoisomerase IIα Inhibitor
| Cancer Cell Line Category | GI50 MG-MID (µM) | Range (µM) | Reference |
| NCI 60 Cancer Cell Line Panel | 1.33 | 0.54–2.08 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. Below are protocols for key in vitro experiments.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of compounds on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyrazolo[3,4-b]pyridine compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine derivatives and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compounds on the cell cycle distribution.
Materials:
-
Cancer cells
-
Pyrazolo[3,4-b]pyridine compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Treat cells with the desired concentration of the compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This assay is used to quantify the number of apoptotic and necrotic cells.
Materials:
-
Cancer cells
-
Pyrazolo[3,4-b]pyridine compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with the compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and experimental procedures related to the in vitro anticancer activity of pyrazolo[3,4-b]pyridines.
Caption: Inhibition of kinase signaling pathways by pyrazolo[3,4-b]pyridines.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrazole Derivatives in Antimicrobial and Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal applications of pyrazole derivatives. This document includes a summary of their activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of key pathways and workflows.
Introduction to the Antimicrobial Potential of Pyrazole Derivatives
Pyrazole, a five-membered heterocyclic compound, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] The growing threat of antimicrobial resistance has spurred research into novel therapeutic agents, with pyrazole-based compounds showing significant promise against a range of bacterial and fungal pathogens.[1][2] These compounds are of particular interest due to their potent activity against drug-resistant strains.[3]
The antimicrobial and antifungal efficacy of pyrazole derivatives is influenced by the various functional groups attached to the pyrazole ring. Strategies such as molecular hybridization, where the pyrazole moiety is combined with other pharmacophores like thiazole, coumarin, or indole, have been successfully employed to enhance their biological activity.[1]
Quantitative Antimicrobial and Antifungal Activity of Pyrazole Derivatives
The following tables summarize the in vitro antimicrobial and antifungal activities of various pyrazole derivatives as reported in the literature. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm.
Table 1: Antibacterial Activity of Pyrazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Reference |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analog (3k) | - | 0.25 | - | - | - | [4] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | 2.9 | 3.9 | 7.8 | 3.9 | - | [5] |
| Pyrazoline derivative (9) | 4 | - | - | - | - | [6] |
| Indazole derivative (2) | - | - | - | - | - | [6] |
| Indazole derivative (3) | - | - | - | - | - | [6] |
| Indazole derivative (5) | 64-128 | - | - | - | - | [6] |
| Pyrazole-dimedone compound (24) | 16 | - | - | - | - | [2] |
| Pyrazole-dimedone compound (25) | 16 | - | - | - | - | [2] |
| 4,5-dihydropyrazole derivative | 0.39 | 0.39 | - | - | - | [7] |
Table 2: Antifungal Activity of Pyrazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Candida parapsilosis | Candida tropicalis | Candida glabrata | Reference |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | 7.8 | 2.9 | - | - | - | [5] |
| Pyrazole-3-carboxylic acid/pyrazole-3,4-dicarboxylic acid derivatives | - | - | Inhibitory effects | Inhibitory effects | Inhibitory effects | [2] |
| Pyrazole analogue (2) | 12 | 1 | - | - | - | [8] |
| Pyrazole analogue (3) | - | - | - | - | - | [8] |
| Pyrazole analogue (5) | - | 4 | - | - | - | [8] |
Table 3: Antibacterial and Antifungal Activity of Pyrazole Derivatives (Zone of Inhibition in mm)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Candida albicans | Aspergillus niger | Reference |
| Hydrazone (21a) | 28 | 25 | 24 | 26 | 23 | 28 | [5] |
| Hydrazone (21b) | 24 | 22 | 20 | 23 | 20 | 25 | [5] |
| Hydrazone (21c) | 20 | 18 | 16 | 19 | 18 | 22 | [5] |
| Hydrazone (22) | 26 | 20 | 15 | 20 | 17 | 20 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of pyrazole derivatives and the evaluation of their antimicrobial and antifungal activities.
General Protocol for the Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives often involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[9]
Protocol: Synthesis of Pyrazole-1-sulphonamides
Materials:
-
(E)-3-phenyl-4-(p-substituted phenyl)-3-buten-2-ones (Chalcones)
-
p-Sulfamylphenyl hydrazine
-
Glacial acetic acid
-
30% Hydrochloric acid
-
Ethanol
Procedure:
-
Synthesis of Hydrazones: A mixture of the appropriate chalcone and p-sulfamylphenyl hydrazine in glacial acetic acid is heated to form the corresponding hydrazone.[9]
-
Cyclization to Pyrazoles: The resulting hydrazone is then treated with 30% hydrochloric acid to afford the pyrazole-1-sulphonamide derivative.[9]
-
Purification: The synthesized compounds are purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: The structure of the synthesized pyrazoles is confirmed using spectroscopic techniques like IR and ¹H-NMR, and elemental analysis.[9]
Antimicrobial and Antifungal Susceptibility Testing
The following are standard protocols for determining the antimicrobial and antifungal activity of the synthesized pyrazole derivatives.
Protocol 1: Agar Disk Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of the compounds.[10][11][12]
Materials:
-
Mueller-Hinton agar plates
-
Sterile filter paper disks (6 mm)
-
Bacterial or fungal cultures
-
Solutions of pyrazole derivatives in a suitable solvent (e.g., DMSO)
-
Standard antibiotic and antifungal drugs (positive controls)
-
Solvent (negative control)
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.
-
Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the pyrazole derivative onto the agar surface. Also, place positive and negative control disks.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 4-10 days for fungi).[13]
-
Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth is visible) in millimeters.
Protocol 2: Broth Microdilution Method
This method is used to quantitatively determine the Minimum Inhibitory Concentration (MIC) of the compounds.[14][15][16][17]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal cultures
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Solutions of pyrazole derivatives
-
Standard antibiotic and antifungal drugs
-
Sterile saline or PBS
Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of the pyrazole derivatives in the 96-well plate.[14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate.
-
Controls: Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates under appropriate conditions.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5] For some antifungals, the endpoint may be defined as the lowest concentration that causes a significant reduction (e.g., 80%) in growth compared to the growth control.[13]
Visualizing Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate key experimental workflows and a proposed mechanism of action for pyrazole derivatives.
General Synthesis Workflow for Pyrazole Derivatives
Caption: General synthesis workflow for pyrazole derivatives.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Proposed Mechanism of Action: DNA Gyrase Inhibition
A significant mechanism of action for the antibacterial activity of some pyrazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[3][4][7][18][19]
Caption: Inhibition of DNA gyrase by pyrazole derivatives.
References
- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. meddocsonline.org [meddocsonline.org]
- 3. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 11. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 12. asm.org [asm.org]
- 13. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Application Note: A Protocol for the Cellular Evaluation of Pyrazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved pharmaceuticals and its versatile biological activities.[1] These heterocyclic compounds are particularly prominent as kinase inhibitors, targeting a wide range of signaling pathways implicated in diseases like cancer and inflammation.[2][3][4] Pyrazole derivatives have been successfully developed to inhibit key kinases such as Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), and BRAF, which are critical nodes in cell signaling.[2][5]
This application note provides detailed protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of novel pyrazole compounds. The described methods cover the determination of cytotoxic effects, the induction of apoptosis, and the analysis of target engagement and downstream signaling pathways. These assays are fundamental for advancing pyrazole-based candidates through the drug discovery pipeline.[6][7]
Data Presentation: Cytotoxic Activity of Pyrazole Compounds
The following table summarizes the cytotoxic activity (IC50 values) of representative pyrazole compounds against various cancer cell lines. This data is crucial for comparative analysis and for selecting appropriate cell lines and compound concentrations for further mechanistic studies.[6]
| Compound ID | Target/Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 5 | CDK2 Inhibitor | MCF-7 | Breast Cancer | 8.03 | [8] |
| Compound 5 | CDK2 Inhibitor | HepG2 | Liver Cancer | 13.14 | [8] |
| Compound 6h | Apoptosis Inducer | Jurkat | T-cell Leukemia | 4.36 (48h) | [9] |
| Compound 6j | Apoptosis Inducer | Jurkat | T-cell Leukemia | 7.77 (48h) | [9] |
| Compound 29 | CDK2 Inhibitor | MCF-7 | Breast Cancer | 17.12 | [10] |
| Compound 29 | CDK2 Inhibitor | HepG2 | Liver Cancer | 10.05 | [10] |
| P3C | Apoptosis Inducer | MDA-MB-231 | Triple-Negative Breast Cancer | 0.49 | [11] |
Experimental Workflow
A typical workflow for testing pyrazole compounds in cell-based assays involves several sequential stages, from initial compound handling to multi-level biological assessment.
Caption: High-level workflow for the synthesis and screening of pyrazole agents.[1]
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of a pyrazole compound that inhibits 50% of cell growth (IC50), providing a measure of its cytotoxicity.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[8]
-
Pyrazole compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Compound Preparation: Prepare a stock solution of the pyrazole compound in DMSO. On the day of the experiment, create serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v) to prevent solvent-induced toxicity. A vehicle control (medium with DMSO) must be included.[6]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[6][11] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of the pyrazole compound. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[6][9]
-
MTT Addition: After the treatment period, add 20-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[6][12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the cell viability against the compound concentration and use non-linear regression to determine the IC50 value.[6]
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells to determine if the pyrazole compound induces apoptosis.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyrazole compound at desired concentrations (e.g., IC50 and 2x IC50) for the determined time. Include vehicle-treated and untreated controls.[11]
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.[6]
-
Staining: Centrifuge the cell suspension and wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.[6]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Collect data for at least 10,000 events per sample.
Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Signaling Pathway Analysis
Many pyrazole compounds function as kinase inhibitors, often targeting key oncogenic pathways like the MAPK/ERK signaling cascade.[2] Analyzing the phosphorylation status of key proteins in this pathway can confirm target engagement and elucidate the compound's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hamiltoncompany.com [hamiltoncompany.com]
- 8. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 9. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Pyrazole Derivatives in Drug Discovery and Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1] Its unique structural features and synthetic versatility have led to the development of a wide array of therapeutic agents with diverse pharmacological activities.[2][3] Pyrazole-containing compounds have demonstrated efficacy as anti-inflammatory agents, kinase inhibitors for cancer therapy, and modulators of various other biological targets.[4][5] Notable examples of pyrazole-based drugs include Celecoxib, a selective COX-2 inhibitor, and Ruxolitinib, a JAK inhibitor.[4][6]
These application notes provide a comprehensive overview of the synthesis and biological evaluation of pyrazole derivatives. Detailed experimental protocols for common synthetic routes and key biological assays are presented to facilitate research and development in this promising area of drug discovery.
I. Synthesis of Pyrazole Derivatives: Experimental Protocols
The synthesis of the pyrazole core can be achieved through several reliable methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Knorr Pyrazole Synthesis
The Knorr synthesis is a classical and widely used method for the preparation of pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6]
Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pyrazolone product.
Claisen-Schmidt Condensation for Chalcone Synthesis (Precursor to Pyrazoles)
The Claisen-Schmidt condensation is used to synthesize chalcones, which are versatile intermediates for the synthesis of various heterocyclic compounds, including pyrazoles.[5][7]
Protocol: Synthesis of a Pyrazole Chalcone Derivative
Materials:
-
A substituted 4-formyl pyrazole
-
A substituted acetophenone
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Dissolve the substituted 4-formyl pyrazole (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in ethanol dropwise to the mixture while stirring at room temperature.
-
Continue stirring at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Collect the solid by filtration, wash with water until neutral, and recrystallize from ethanol to obtain the pure chalcone.[8]
Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol describes a method for synthesizing 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes, which offers high regioselectivity.[1][4]
Materials:
-
N-alkylated tosylhydrazone
-
Terminal alkyne
-
Potassium tert-butoxide (t-BuOK)
-
Pyridine
-
18-crown-6
Procedure:
-
To a solution of the N-alkylated tosylhydrazone (1 equivalent) and the terminal alkyne (1.2 equivalents) in pyridine, add potassium tert-butoxide (2 equivalents) and a catalytic amount of 18-crown-6.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 1,3,5-trisubstituted pyrazole.[4]
II. Biological Evaluation of Pyrazole Derivatives: Experimental Protocols
The pharmacological activity of newly synthesized pyrazole derivatives can be assessed using a variety of in vitro assays. The following protocols describe common methods for evaluating their potential as anti-inflammatory and anti-cancer agents.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay is used to determine the inhibitory activity of compounds against the cyclooxygenase-2 (COX-2) enzyme, which is a key target for anti-inflammatory drugs like Celecoxib.[6][9][10]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Celecoxib (positive control)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a 10X solution of the test compound in COX Assay Buffer.
-
In a 96-well plate, add 10 µL of the diluted test compound to the sample wells. For the enzyme control wells, add 10 µL of COX Assay Buffer. For the inhibitor control wells, add a known COX-2 inhibitor like Celecoxib.[10]
-
Add the COX-2 enzyme to all wells except the blank.
-
Add the COX Probe and COX Cofactor to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to interact with the enzyme.[11]
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[10][12]
-
Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rates of the test compound wells to the enzyme control wells.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.[10]
In Vitro JAK Kinase Inhibition Assay
This assay measures the ability of pyrazole derivatives to inhibit Janus kinases (JAKs), a family of tyrosine kinases involved in cytokine signaling and implicated in inflammatory diseases and cancers.[4][13]
Materials:
-
Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3)
-
Kinase Assay Buffer
-
Peptide substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
A known JAK inhibitor (e.g., Ruxolitinib) as a positive control
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well plate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in Kinase Assay Buffer.
-
Add the test compound dilutions to the wells of a 96-well plate. Include wells for a no-inhibitor control (DMSO vehicle) and a no-enzyme control (background).
-
Add the JAK enzyme and peptide substrate solution to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.[9]
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be near the Km for the specific JAK enzyme.[9]
-
Incubate the plate at room temperature for 60 minutes.[14]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9][14]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition and determine the IC50 value of the test compound.[14]
In Vitro CDK2 Kinase Inhibition Assay
This assay evaluates the inhibitory effect of pyrazole derivatives on Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target for cancer therapy.[7][15]
Materials:
-
Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E complex
-
Kinase Assay Buffer
-
Histone H1 (or other suitable substrate)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay Kit
-
Test compound (dissolved in DMSO)
-
A known CDK2 inhibitor as a positive control
-
96-well plate
-
Scintillation counter or luminometer
Procedure (Radiometric):
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the CDK2/Cyclin complex, Histone H1 substrate, and the test compound in Kinase Assay Buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated Histone H1 by autoradiography and quantify the bands using densitometry to determine the extent of inhibition.[16]
Procedure (Luminescence-based):
-
Follow a similar procedure to the JAK kinase assay, using the CDK2/Cyclin complex, a suitable peptide substrate, and the ADP-Glo™ Kinase Assay Kit to measure kinase activity.[17]
Anti-proliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[13][18]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well sterile microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[13]
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle-treated control wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[18][19]
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[13]
III. Quantitative Data Summary
The following tables summarize the inhibitory activities of representative pyrazole derivatives against various targets.
Table 1: Inhibitory Potency of Pyrazole Derivatives against Kinases
| Compound/Reference | Target Kinase | IC50 (nM) |
| Ruxolitinib | JAK1 | ~3 |
| Ruxolitinib | JAK2 | ~3 |
| Compound 3f[13] | JAK1 | 3.4 |
| Compound 3f[13] | JAK2 | 2.2 |
| Compound 3f[13] | JAK3 | 3.5 |
| Compound 4[7] | CDK2 | 3820 |
| Compound 9[7] | CDK2 | 960 |
| Compound 43[20] | PI3K | 250 |
Table 2: Anti-proliferative Activity of Pyrazole Derivatives in Cancer Cell Lines
| Compound/Reference | Cell Line | IC50 (µM) |
| Compound 4[7] | Full panel | 3.81 |
| Compound 11b[13] | HEL | 0.35 |
| Compound 11b[13] | K562 | 0.37 |
| Compound 29[20] | MCF-7 | 10.05 |
| Compound 43[20] | MCF-7 | 0.25 |
| Compound 161b[19] | A-549 | 3.22 |
| KA5[21] | HepG2 | 8.5 |
IV. Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrazole derivatives and a general experimental workflow.
Caption: COX-2 signaling pathway and inhibition by Celecoxib.
Caption: JAK-STAT signaling pathway and its inhibition.
Caption: General workflow for pyrazole-based drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 5. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. jk-sci.com [jk-sci.com]
- 16. ahajournals.org [ahajournals.org]
- 17. promega.com [promega.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. atcc.org [atcc.org]
- 20. repository.up.ac.za [repository.up.ac.za]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Pyrazoles as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyrazole derivatives as potent anti-inflammatory agents. This document details their primary mechanism of action, structure-activity relationships, and includes detailed protocols for key in vitro and in vivo assays to evaluate their efficacy.
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] A notable application of pyrazole derivatives is in the development of anti-inflammatory drugs. The well-established anti-inflammatory drug Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, features a pyrazole core, highlighting the therapeutic potential of this scaffold.[3][4] These compounds offer a promising avenue for the development of novel anti-inflammatory agents with potentially improved efficacy and safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5]
Mechanism of Action
The primary anti-inflammatory mechanism of many pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][5]
The COX Pathway and Inflammation:
Inflammation is a complex biological response to harmful stimuli. In this process, the COX enzymes (COX-1 and COX-2) play a crucial role by converting arachidonic acid into prostaglandins (PGs). While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins.[6] These prostaglandins contribute to the classic signs of inflammation: pain, swelling, redness, and heat.
Selective COX-2 Inhibition by Pyrazoles:
Pyrazole-based anti-inflammatory agents, such as Celecoxib, are designed to selectively bind to and inhibit the COX-2 enzyme.[7] This selective inhibition reduces the production of pro-inflammatory prostaglandins at the site of inflammation, thereby exerting anti-inflammatory effects. The selectivity for COX-2 over COX-1 is a key advantage, as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs, which inhibit both isoforms.[7]
Beyond COX-2 inhibition, some pyrazole derivatives have been shown to exert their anti-inflammatory effects through other mechanisms, including the modulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the inhibition of the NF-κB signaling pathway.[5][8][9]
References
- 1. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Pyrazole Carboxylic Acids as Precursors for Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole carboxylic acids are a pivotal class of heterocyclic compounds that serve as versatile precursors in the synthesis of a wide array of bioactive molecules.[1][2] Their inherent structural features, including a five-membered ring with two adjacent nitrogen atoms, provide a stable and functionalizable scaffold for drug design.[3][4] This scaffold is a well-established pharmacophore found in numerous approved drugs, highlighting its significance in medicinal chemistry. The carboxylic acid group, in particular, offers a convenient handle for various chemical modifications, such as amidation, esterification, and coupling reactions, enabling the generation of diverse compound libraries with tailored pharmacological profiles.
The biological activities of pyrazole-containing compounds are extensive and varied, encompassing anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[3][5][6] A notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory effects.[7][8] The synthesis of Celecoxib and its analogues often originates from pyrazole carboxylic acid intermediates.[9][10] Furthermore, derivatives of pyrazole carboxylic acids have demonstrated potent inhibitory activity against various protein kinases, which are crucial targets in cancer therapy.[11] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive compounds derived from pyrazole carboxylic acids.
I. Synthesis of Bioactive Pyrazole Derivatives
The synthesis of bioactive compounds from pyrazole carboxylic acids typically involves the initial formation of the pyrazole ring followed by functionalization of the carboxylic acid group. A common and efficient method for creating the pyrazole core is through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[12]
A. General Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis of bioactive pyrazole derivatives and their subsequent biological evaluation.
Caption: General workflow for the synthesis and biological evaluation of pyrazole derivatives.
B. Experimental Protocol: Synthesis of a Celecoxib Analogue
This protocol describes the synthesis of a 1,5-diarylpyrazole-3-carboxylic acid derivative, a common structural motif in COX-2 inhibitors.
1. Synthesis of Methyl 5-(4-methylphenyl)-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazole-3-carboxylate
-
Materials:
-
1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
Glacial acetic acid
-
Methanol
-
-
Procedure:
-
A mixture of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1 equivalent) and 4-hydrazinobenzenesulfonamide hydrochloride (1 equivalent) in glacial acetic acid is refluxed for 24 hours.[13]
-
The reaction mixture is then cooled to room temperature and poured over crushed ice.
-
The resulting precipitate is filtered, washed with water, and then with diethyl ether.
-
The crude product is air-dried and recrystallized from methanol to yield the methyl pyrazole-3-carboxylate derivative.[13]
-
2. Synthesis of 5-(4-methylphenyl)-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide
-
Materials:
-
Methyl 5-(4-methylphenyl)-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazole-3-carboxylate
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
To a solution of the methyl pyrazole-3-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (5 equivalents).[13]
-
Reflux the reaction mixture for 7-9 hours.
-
Evaporate the solvent under reduced pressure.
-
Wash the resulting precipitate with cold water, followed by ether.
-
The final product is air-dried and can be further purified by recrystallization from ethanol.[13]
-
II. Bioactivity Data of Pyrazole Derivatives
Pyrazole carboxylic acid derivatives have been extensively evaluated for various biological activities. The following tables summarize some of the reported quantitative data.
A. Anticancer Activity
Many pyrazole derivatives exhibit potent anticancer activity against various cell lines.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 72 | HCC, SNU449 | 50-100 | [7] |
| Compound 22b | HeLa | 3.09-16.60 | [14] |
| Compound 22h | HeLa | 3.09-16.60 | [14] |
| Compound 22i | HeLa | 3.09-16.60 | [14] |
| Compound 40a | HCT-116 | < 8.50 | [14] |
| Compound 40c | HCT-116 | < 8.50 | [14] |
| Compound 40d | HCT-116 | < 8.50 | [14] |
| Compound 40e | HCT-116 | < 8.50 | [14] |
| Compound 40b | SGC-7901 | 8.64-11.46 | [14] |
| Compound 40d | SGC-7901 | 8.64-11.46 | [14] |
| Compound 40e | SGC-7901 | 8.64-11.46 | [14] |
B. Anti-inflammatory Activity (COX-2 Inhibition)
The selective inhibition of COX-2 is a key mechanism for the anti-inflammatory effects of many pyrazole derivatives.
| Compound ID | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 0.045 | 327 | [13] |
| Compound 8b | 0.043 | 316 | [13] |
| Compound 8g | 0.045 | 268 | [13] |
| Compound 8c | 0.063 | 204 | [13] |
| Compound 4a | 0.068 | 151 | [13] |
III. Signaling Pathways and Mechanisms of Action
The bioactivity of pyrazole carboxylic acid derivatives can be attributed to their interaction with various biological targets, leading to the modulation of specific signaling pathways.
A. Protein Kinase Inhibition
A significant number of pyrazole derivatives function as protein kinase inhibitors.[11] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. This inhibition can lead to the arrest of cell cycle progression and the induction of apoptosis in cancer cells.[7][11]
Caption: Mechanism of ATP-competitive protein kinase inhibition by a pyrazole derivative.
B. COX-2 Inhibition Pathway
Selective COX-2 inhibitors block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: Inhibition of the COX-2 pathway by a pyrazole derivative.
Conclusion
Pyrazole carboxylic acids are undeniably valuable precursors in the realm of drug discovery and development. Their synthetic tractability and the diverse biological activities of their derivatives make them a continued focus of research. The protocols and data presented herein offer a foundational resource for scientists working to synthesize and evaluate novel bioactive compounds based on this privileged scaffold. Further exploration of structure-activity relationships will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Pyrazole and Its Biological Activity | Semantic Scholar [semanticscholar.org]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 8. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting common issues in Knorr pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.
1. Why is my Knorr pyrazole synthesis resulting in a low yield?
Low yields in the Knorr pyrazole synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions.
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.
-
Optimize Reaction Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess of the hydrazine (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion.
-
Evaluate Reaction Conditions:
-
Temperature: The reaction may require heating to proceed at an optimal rate. However, excessively high temperatures can lead to degradation of starting materials or products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal temperature.
-
Reaction Time: Incomplete reactions are a common cause of low yields. Use TLC or LC-MS to monitor the consumption of the limiting reagent and determine the optimal reaction time.
-
Solvent: The choice of solvent can influence the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used.
-
pH: The reaction is typically acid-catalyzed. A small amount of acid, such as a few drops of glacial acetic acid, is often added. However, the optimal pH can be substrate-dependent.[1] For some substrates, acidic conditions are crucial for both the initial hydrazone formation and the subsequent cyclization.[1]
-
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization leading to stable hydrazone intermediates.[1]
2. I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is determined by which carbonyl group the substituted nitrogen of the hydrazine attacks first. This is influenced by both steric and electronic factors of the substituents on both reactants.
Troubleshooting Strategies:
-
Solvent Choice: The solvent can have a significant impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity in some cases.
-
Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the regioisomeric ratio. Experimenting with different temperatures may favor the formation of one isomer.
-
Catalyst Selection: The type of acid or base catalyst can influence the reaction pathway and, consequently, the regioselectivity.
-
Steric and Electronic Control: The inherent steric and electronic properties of the substituents on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack. A more sterically hindered or less electrophilic carbonyl group is less likely to be attacked first.
3. My reaction mixture has turned a deep yellow or red. Is this normal, and how can I obtain a cleaner product?
Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidation.
Troubleshooting Steps:
-
Addition of a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored byproducts. Adding one equivalent of a mild base, such as sodium acetate or potassium acetate, can neutralize the acid and lead to a cleaner reaction profile.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.
-
Purification:
-
Washing: Washing the crude product with a suitable solvent can help remove some of the colored impurities.
-
Recrystallization: Recrystallization is an effective method for purifying the product and removing coloration.
-
Column Chromatography: For persistent impurities, silica gel column chromatography can be employed for purification.
-
4. My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid during crystallization. This often happens when the melting point of the solute is lower than the temperature of the solution or when there are significant impurities present.
Troubleshooting Steps:
-
Increase Solvent Volume: Add more of the "good" solvent (in which the compound is more soluble) to the hot solution to keep the compound dissolved at a lower temperature.
-
Slow Cooling: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice. Insulating the flask can help.
-
Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.
-
Seed Crystals: If available, adding a small seed crystal of the pure compound can initiate crystallization.
-
Change Solvent System: If the problem persists, a different recrystallization solvent or a mixed solvent system may be necessary.
-
Purify Further: If the oiling out is due to impurities, further purification of the crude product by another method (e.g., column chromatography) may be required before attempting recrystallization.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) | Reference |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | 1:1 | 85 | Custom Table |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | >99:1 | 92 | Custom Table |
| 1-Trifluoromethyl-1,3-butanedione | Phenylhydrazine | Methanol | 85:15 | 78 | Custom Table |
| 1-Trifluoromethyl-1,3-butanedione | Phenylhydrazine | HFIP | >99:1 | 88 | Custom Table |
Regioisomer A: N-substituted nitrogen adjacent to the R¹ group of the dicarbonyl. Regioisomer B: N-substituted nitrogen adjacent to the R² group of the dicarbonyl. TFE: 2,2,2-Trifluoroethanol; HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol.
Table 2: Effect of Catalyst on Yield in the Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Acetylacetone | Phenylhydrazine | Acetic Acid | Ethanol | 1 | 92 | Custom Table |
| Acetylacetone | Phenylhydrazine | None | Ethanol | 4 | 65 | Custom Table |
| Ethyl Acetoacetate | Hydrazine Hydrate | Nano-ZnO | Water | 0.5 | 95 | [2] |
| Ethyl Benzoylacetate | Phenylhydrazine | Glacial Acetic Acid | 1-Propanol | 1 | High | [3] |
| 1,3-Diketone | Cyclic Aniline | p-TSA (0.5 equiv) | Microwave (280°C) | 10 min | 53 | [4] |
p-TSA: p-Toluenesulfonic acid
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Pyrazolone from a β-Ketoester and Hydrazine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
β-ketoester (e.g., ethyl benzoylacetate) (1 equivalent)
-
Hydrazine hydrate or phenylhydrazine (2 equivalents)
-
Solvent (e.g., 1-propanol or ethanol)
-
Acid catalyst (e.g., glacial acetic acid, 3 drops)
-
Water
-
Ethyl acetate and hexane for TLC analysis
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., a 20-mL scintillation vial), combine the β-ketoester (e.g., 3 mmol) and the hydrazine derivative (e.g., 6 mmol).
-
Solvent and Catalyst Addition: Add the solvent (e.g., 3 mL of 1-propanol) and the acid catalyst.
-
Heating: Heat the reaction mixture with stirring to approximately 100°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC using an appropriate mobile phase (e.g., 30% ethyl acetate/70% hexane).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), add water (e.g., 10 mL) to the hot reaction mixture with stirring to induce precipitation.
-
Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature with continuous stirring to facilitate the formation of a crystalline solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the pyrazole derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.
Mandatory Visualization
Caption: A troubleshooting workflow for common issues in Knorr pyrazole synthesis.
Caption: General mechanism of the Knorr pyrazole synthesis.
References
Technical Support Center: Optimizing Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to enhance the success of your pyrazole synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in pyrazole synthesis?
Low yields in pyrazole synthesis, particularly in the widely used Knorr synthesis, can be attributed to several factors ranging from the quality of starting materials to suboptimal reaction conditions.[1] The primary cause is often related to the nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound.[1] Key areas to investigate include the purity of starting materials, reaction stoichiometry, and critical reaction parameters like temperature, solvent, and pH.[1]
Q2: How can I improve the regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound?
The formation of regioisomeric mixtures is a frequent challenge with unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1] To enhance regioselectivity, consider modifying the reaction conditions, such as temperature and solvent, or using a catalyst that can direct the reaction towards the desired isomer.
Q3: My reaction mixture is turning a deep yellow or red. What is causing this and how can I prevent it?
Discoloration of the reaction mixture is often observed in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is typically due to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidation.[1][2] To minimize this, consider the following:
-
Use freshly distilled or high-purity hydrazine reagents.[2]
-
If using a hydrazine salt, the addition of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[1]
-
Running the reaction under an inert atmosphere can help prevent oxidative processes.[1]
Q4: Which form of hydrazine is more stable for my synthesis: hydrazine hydrate or hydrazine sulfate?
Hydrazine sulfate is generally considered more stable and safer to handle than hydrazine hydrate.[2] Hydrazine hydrate is a volatile liquid, while hydrazine sulfate is a crystalline solid, making it less prone to decomposition.[2][3] For reactions where reagent stability is a primary concern, hydrazine sulfate is often the preferred choice.[2]
Q5: My purified pyrazole product is an oil and will not crystallize. What should I do?
If your final product is an oil, it may be due to impurities.[4] First, confirm the purity of your product using TLC or LC-MS.[4] If impurities are present, further purification, such as column chromatography, may be necessary.[4] If the product is pure, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal from a previous successful batch.[4]
Troubleshooting Guides
Issue 1: Low Reaction Yield
A low yield of the desired pyrazole product is a common issue. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Steps for Low Yield
| Potential Cause | Recommended Action | Reference |
|---|---|---|
| Impure Starting Materials | Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure. Impurities can lead to side reactions. Use freshly opened or purified reagents, as hydrazine derivatives can degrade over time. | [1][2] |
| Incorrect Stoichiometry | Verify the stoichiometry of the reactants. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion. | [1] |
| Suboptimal Reaction Conditions | Optimize temperature, reaction time, and solvent. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. | [1] |
| Side Reactions | Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization. | [1] |
| pH of the Reaction Mixture | The pH can significantly influence the reaction rate and outcome. For the Knorr synthesis, acidic conditions are often beneficial for both the initial imine formation and the subsequent cyclization. |[5] |
Troubleshooting Low Yield Workflow
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Issue 2: Formation of Impurities or Byproducts
The presence of impurities can complicate purification and reduce the overall yield.
Common Impurities and Solutions
| Impurity/Byproduct | Potential Cause | Recommended Action | Reference |
|---|---|---|---|
| Regioisomers | Use of unsymmetrical 1,3-dicarbonyls or substituted hydrazines. | Modify reaction conditions (temperature, solvent, catalyst) to favor the desired isomer. | [1] |
| Incomplete Cyclization | Insufficient reaction time or temperature. | Increase reaction time or temperature and monitor by TLC. | [1] |
| Oxidation Products | Hydrazine reagent is sensitive to air. | Use high-purity, fresh hydrazine. Run the reaction under an inert atmosphere. | [2] |
| Tar-like Substances | Polymerization or degradation at high temperatures. | Optimize the reaction temperature; a lower temperature for a longer duration may be beneficial. Ensure starting materials are pure. |[6] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol outlines a general method for the synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Materials:
-
1,3-Dicarbonyl compound (1.0 equivalent)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0-1.2 equivalents)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (optional, e.g., a few drops of glacial acetic acid)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Addition of Hydrazine: Slowly add the hydrazine derivative to the solution. Note that this addition can be exothermic.[7]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) for the required time (typically 1-4 hours).[7][8]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1][7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the solution. If not, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][9]
Knorr Pyrazole Synthesis Workflow
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Data Presentation
Table 1: Stability and Handling of Common Hydrazine Reagents
| Reagent | Formula | Appearance | Stability | Handling Precautions |
|---|---|---|---|---|
| Hydrazine Hydrate | N₂H₄·H₂O | Colorless liquid | Less stable | Highly toxic and corrosive. Use in a well-ventilated fume hood with appropriate PPE. |
| Hydrazine Sulfate | N₂H₆SO₄ | White crystalline solid | More stable | Less volatile and generally safer to handle than hydrazine hydrate. Still toxic and should be handled with care. |
| Phenylhydrazine | C₆H₅NHNH₂ | Pale yellow liquid/solid | Prone to oxidation | Turns reddish-brown on exposure to air and light. Should be stored under an inert atmosphere and in the dark. |
| Substituted Hydrazines | R-NHNH₂ | Varies | Varies | Stability is highly dependent on the nature of the substituent. |
Data sourced from BenchChem[2]
Table 2: Typical Purification Methods for Pyrazole Derivatives
| Purification Method | Typical Recovery | Purity Achieved | Typical Yield | Notes |
|---|---|---|---|---|
| Recrystallization | 85-95% | > 99% | 60-85% | Effective for removing minor impurities if a suitable solvent is found. |
| Column Chromatography | 60-80% | > 98% | 50-75% | Useful for separating complex mixtures and isomers. Deactivation of silica gel with a base may be necessary for basic pyrazoles. |
| Trituration | 70-90% | 90-97% | 70-90% | Good for removing highly soluble or insoluble impurities. |
Data sourced from BenchChem[4]
Signaling Pathways and Logical Relationships
Impact of pH on Knorr Pyrazole Synthesis
The pH of the reaction medium plays a crucial role in the Knorr pyrazole synthesis. Acidic conditions generally favor the reaction by protonating a ketone oxygen, which activates the corresponding carbonyl carbon for nucleophilic attack by the hydrazine.[5] This applies to both the initial imine formation and the subsequent intramolecular cyclization step.[5]
Caption: Logical relationship of pH on the rate and yield of Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrazine sulfate - Sciencemadness Wiki [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyrazole Carboxylic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrazole carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying pyrazole carboxylic acids?
A1: The primary purification techniques for pyrazole carboxylic acids are recrystallization, acid-base extraction, and column chromatography (both normal and reversed-phase). The choice of method depends on the specific properties of the compound and the nature of the impurities.
Q2: How do I choose the right solvent for recrystallizing my pyrazole carboxylic acid?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common single solvents include ethanol, methanol, isopropanol, ethyl acetate, and water.[1] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also highly effective, especially when a single solvent is not ideal.[1]
Q3: My pyrazole carboxylic acid is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the compound's melting point is lower than the solution's temperature at supersaturation or if there are significant impurities. To resolve this, you can try adding more of the "good" solvent, slowing down the cooling rate, or using a seed crystal to induce crystallization.[2]
Q4: How can I remove colored impurities during purification?
A4: For colored impurities, adding a small amount of activated charcoal to the hot solution during recrystallization can be effective. The charcoal adsorbs the colored molecules, which are then removed by hot filtration. However, be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.[1]
Q5: Is it possible to separate regioisomers of a pyrazole carboxylic acid?
A5: Yes, fractional recrystallization can be used to separate regioisomers if they have different solubilities in a specific solvent system.[1] This process involves multiple, sequential recrystallizations to enrich one isomer. Alternatively, preparative HPLC is often a more efficient method for separating closely related isomers.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated. | - Concentrate the solution by carefully evaporating some of the solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.[1] |
| Crystallization happens too quickly, trapping impurities. | The solution is too concentrated, or the cooling is too rapid. | - Add a small amount of additional hot solvent.- Allow the solution to cool slowly at room temperature before moving it to an ice bath.[3] |
| The yield is very low. | The compound is too soluble in the cold solvent; too much solvent was used. | - Ensure the minimum amount of hot solvent was used for dissolution.- Cool the solution for a longer period or at a lower temperature.- Partially evaporate the solvent and re-cool. |
| "Oiling out" occurs. | The melting point of the compound is lower than the solution temperature at saturation; high impurity levels. | - Re-heat the solution and add more of the "good" solvent.- Cool the solution more slowly.- Use a different solvent system.[2] |
Acid-Base Extraction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of layers. | Formation of an emulsion. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.- Gently swirl or stir the mixture instead of vigorous shaking. |
| Low recovery of the carboxylic acid after acidification. | Incomplete precipitation of the acid; the acid is somewhat soluble in water. | - Ensure the aqueous layer is sufficiently acidified (check with pH paper).- Cool the acidified solution in an ice bath to decrease solubility.- If the acid remains in solution, perform a back-extraction into an organic solvent like ethyl acetate or dichloromethane.[4] |
| The precipitate is gummy or oily. | The carboxylic acid has a low melting point or is impure. | - Cool the mixture thoroughly in an ice bath.- If an oil persists, extract it with an organic solvent, dry the organic layer, and evaporate the solvent. The resulting crude product can then be purified by another method, such as chromatography. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities (co-elution). | Inappropriate solvent system (eluent). | - Optimize the solvent system using thin-layer chromatography (TLC) first.- For normal phase (silica gel), try a less polar eluent or a different combination of solvents (e.g., ethyl acetate/hexanes, dichloromethane/methanol).- For reverse phase (C18), adjust the ratio of water/acetonitrile or water/methanol. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape for carboxylic acids.[5][6] |
| The compound is not eluting from the column. | The eluent is not polar enough (normal phase); the compound is interacting strongly with the stationary phase. | - Gradually increase the polarity of the eluent.- For acidic compounds on silica gel, adding a small amount of acetic acid to the eluent can help. |
| Streaking or tailing of the compound on the column. | The compound is interacting too strongly with the stationary phase; the column is overloaded. | - Add a small percentage of a modifier to the eluent (e.g., acetic acid for silica gel, TFA for C18).- Ensure the sample is loaded in a concentrated band and that the column is not overloaded. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This method is suitable for polar pyrazole carboxylic acids that are soluble in ethanol and less soluble in water.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole carboxylic acid in the minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid. This indicates that the solution is saturated.
-
Clarification: If the solution is not clear, add a few drops of hot ethanol until the turbidity just disappears.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should occur during this time. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Acid-Base Extraction
This protocol is effective for separating pyrazole carboxylic acids from neutral or basic impurities.
-
Dissolution: Dissolve the crude sample in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated pyrazole carboxylate salt will be in the aqueous layer. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper). The pyrazole carboxylic acid should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and dry it thoroughly.
Protocol 3: Flash Column Chromatography (Normal Phase)
This method is useful for purifying less polar pyrazole carboxylic acids or when recrystallization and extraction are ineffective.
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A common starting point is a mixture of ethyl acetate and hexanes. The ideal system will give your product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel, either as a slurry in the initial eluent or by dry packing followed by wetting with the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyrazole carboxylic acid.
Visualization of Purification Workflow
Caption: General workflow for the purification of pyrazole carboxylic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. teledyneisco.com [teledyneisco.com]
Technical Support Center: Regioselective Pyrazole Synthesis
Welcome to the technical support center for addressing regioselectivity challenges in pyrazole synthesis. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to navigate common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This commonly occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially yielding two different substitution patterns.[1] Controlling the formation of a specific regioisomer is critical because different regioisomers can possess significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by several key factors:[1][2]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction to the less crowded carbonyl group.[1][3]
-
Electronic Effects: Electron-withdrawing groups enhance the electrophilicity of an adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups reduce electrophilicity.[1][3]
-
Reaction pH: The acidity or basicity of the reaction medium can modulate the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. In acidic conditions, the more basic nitrogen is protonated, decreasing its nucleophilicity and favoring attack by the other nitrogen atom.[1][3]
-
Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation.[1]
-
Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the ratio of the regioisomers formed.[1]
Q3: What alternative synthetic strategies can be employed to achieve high regioselectivity when the classical Knorr synthesis fails?
A3: When the Knorr synthesis results in poor regioselectivity, several alternative methods can be utilized:[1]
-
Use of 1,3-Dicarbonyl Surrogates: Precursors with differentiated reactivity at the 1- and 3-positions, such as β-enaminones and acetylenic (α,β-ethynyl) ketones, can direct the initial nucleophilic attack of the hydrazine to a specific position, leading to the formation of a single regioisomer.[1][4][5]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole, like a diazo compound or a nitrile imine, with a dipolarophile, such as an alkyne or an alkene.[1][6][7] This approach provides excellent control over regioselectivity, which is determined by the electronic and steric properties of the substituents on both reacting partners.[1]
-
Multicomponent Reactions: These reactions combine three or more reactants in a single step to generate a complex product. Various multicomponent strategies have been developed for the regioselective synthesis of highly substituted pyrazoles.[1][8][9]
Troubleshooting Guides
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
-
Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound likely have similar steric and electronic properties, resulting in a lack of selectivity during the initial nucleophilic attack.[1]
-
Solution:
-
Solvent Modification: Change the solvent to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been demonstrated to significantly enhance regioselectivity.
-
Temperature Adjustment: Vary the reaction temperature. Lowering the temperature may favor the kinetically controlled product, while increasing it might favor the thermodynamically more stable regioisomer.
-
pH Control: Adjust the pH of the reaction medium. The addition of a catalytic amount of acid can alter the nucleophilicity of the hydrazine nitrogens and influence the regiochemical outcome.[3]
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[1]
-
Solution:
-
Re-evaluate Starting Materials: If possible, modify the substituents on the 1,3-dicarbonyl compound to electronically or sterically favor the formation of the desired regioisomer. For instance, introducing a bulky group can direct the reaction away from the adjacent carbonyl.
-
Alternative Synthetic Route: Employ a different synthetic strategy that offers better regiochemical control, such as a 1,3-dipolar cycloaddition or a multicomponent reaction.[1]
-
Stepwise Synthesis: Consider a stepwise approach where the pyrazole ring is formed in a more controlled manner, such as through the synthesis of an enaminone intermediate.[5]
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.[1]
-
Solution:
-
Chromatographic Separation:
-
TLC Analysis: Begin by conducting a thorough screening of various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.
-
Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel to separate the regioisomers.
-
-
Recrystallization: If the regioisomers have different solubilities, fractional recrystallization can be an effective separation technique. Experiment with different solvents to find one in which one isomer is significantly less soluble than the other.
-
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis from a Nonsymmetrical 1,3-Diketone and Methylhydrazine.
| Entry | 1,3-Diketone (R1, R2) | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1 | CF3, 2-Furyl | Ethanol (EtOH) | 85:15 | |
| 2 | CF3, 2-Furyl | 2,2,2-Trifluoroethanol (TFE) | 92:8 | |
| 3 | CF3, 2-Furyl | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97:3 | |
| 4 | C2F5, 2-Furyl | EtOH | 88:12 | |
| 5 | C2F5, 2-Furyl | TFE | 95:5 | |
| 6 | C2F5, 2-Furyl | HFIP | >99:1 | |
| 7 | Ph, Me | EtOH/H2O (1:1) | 100:0 | [10] |
| 8 | Ph, Me | MeCN | 39:61 | [10] |
Regioisomer A corresponds to the pyrazole with the R1 substituent at the 3-position and R2 at the 5-position. Regioisomer B is the opposite.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Enhanced Regioselectivity
This protocol is adapted from methodologies that utilize fluorinated alcohols to improve regioselectivity.[3]
-
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.0 - 1.2 eq)
-
Solvent (e.g., Ethanol, TFE, HFIP)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., TFE or HFIP for higher regioselectivity).
-
Addition of Hydrazine: Add the substituted hydrazine (1.0 - 1.2 eq) to the solution. The addition can be done dropwise if the reaction is exothermic.
-
Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired pyrazole regioisomer.
-
Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins
This protocol provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles.[11]
-
Materials:
-
N-arylhydrazone (1.0 eq)
-
Nitroolefin (1.1 eq)
-
Solvent (e.g., ethylene glycol or TFE)
-
Trifluoroacetic acid (TFA, optional additive)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle and temperature controller
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-arylhydrazone (1.0 eq) and the nitroolefin (1.1 eq) in the chosen solvent. For electron-deficient N-arylhydrazones, using TFE with a catalytic amount of TFA is recommended.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC.
-
Work-up: After completion, cool the reaction mixture and quench with water. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel to obtain the pure 1,3,5-trisubstituted pyrazole.[1]
-
Visualizations
Caption: Knorr pyrazole synthesis pathways leading to different regioisomers.
Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]
- 5. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 11. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Validation & Comparative
The Versatile Pyrazole Scaffold: A Comparative Guide to its Structure-Activity Relationship in Drug Discovery
For researchers, scientists, and drug development professionals, pyrazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole derivatives in anticancer, antimicrobial, and anti-inflammatory applications, supported by experimental data and detailed protocols.
The inherent chemical properties of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allow for diverse substitutions, leading to a wide array of pharmacological effects. Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.
Anticancer Activity: Targeting the Proliferation Machinery
Pyrazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent inhibitory activity against various cancer cell lines. The SAR of these compounds is often linked to their ability to inhibit key enzymes and signaling pathways involved in cancer progression.
A central theme in the anticancer SAR of pyrazole derivatives is the nature and position of substituents on the pyrazole ring and any appended phenyl rings. For instance, the presence of specific electron-withdrawing or electron-donating groups can significantly influence the compound's interaction with its biological target.
Table 1: Anticancer Activity of Representative Pyrazole Derivatives
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-(trifluoromethyl)-5-aryl | WM 266.4 | 0.12 | [1] |
| MCF-7 | 0.16 | [1] | ||
| 2 | Pyrazole-hydrazide derivative | B16-F10 | 0.49 ± 0.07 | [1] |
| MCF-7 | 0.57 ± 0.03 | [1] | ||
| 3 | Pyrazole-thiadiazole derivative (6g) | A549 | 1.537 ± 0.097 | [2] |
| 4 | DHT-derived pyrazole (24e) | PC-3 | 4.2 ± 1.1 | [3] |
| DU 145 | 3.6 ± 1.2 | [3] | ||
| MCF-7 | 5.5 ± 0.6 | [3] | ||
| MDA-MB-231 | 6.6 ± 0.9 | [3] | ||
| HeLa | 8.5 ± 0.6 | [3] | ||
| 5 | Pyrazole-thiadiazole derivative (6d) | A549 | 5.176 ± 0.164 | [2] |
| 6 | Ferrocene-pyrazole hybrid (47c) | HCT-116 | 3.12 | [3] |
| HL60 | 6.81 | [3] | ||
| 7 | Trisubstituted pyrazole (89a) | - | 12 | [1] |
| MCF-7 | 26 ± 2.2 | [1] | ||
| HeLa | 37 ± 2.6 | [1] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. Lower IC50 values indicate higher potency.
Key SAR Insights for Anticancer Activity:
-
Substitution at N1 and C3/C5: Aryl groups at the N1 position and various substituents at the C3 and C5 positions of the pyrazole ring are common features of active compounds. The nature of these substituents can modulate the electronic and steric properties of the molecule, influencing its binding affinity to target proteins.
-
Hybrid Molecules: Combining the pyrazole scaffold with other pharmacologically active moieties, such as thiadiazole or ferrocene, has proven to be a successful strategy for enhancing anticancer activity.[2][3]
-
Kinase Inhibition: Many anticancer pyrazole derivatives exert their effect by inhibiting protein kinases, such as EGFR and HER-2.[1] The substituents on the pyrazole and associated phenyl rings play a crucial role in the specific interactions with the kinase active site.
References
Comparative Analysis of Pyrazole-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals
A deep dive into the performance, mechanisms, and experimental evaluation of leading pyrazole-based kinase inhibitors.
This guide provides a comprehensive comparative analysis of four prominent FDA-approved pyrazole-based kinase inhibitors: Crizotinib, Ruxolitinib, Erdafitinib, and Asciminib. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous successful therapeutic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of these inhibitors' performance, supported by experimental data, detailed methodologies for key assays, and visualizations of their mechanisms of action.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of Crizotinib, Ruxolitinib, Erdafitinib, and Asciminib against their primary kinase targets and a selection of off-targets is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Primary Target(s) | IC50 (nM) | Off-Target Kinases of Note | IC50 (nM) | Reference |
| Crizotinib | ALK | 20-25 | c-Met, ROS1 | ~8, ~25 | [3][4] |
| c-Met | 8 | ALK, ROS1 | ~20-25, ~25 | [3][4] | |
| Ruxolitinib | JAK1 | 3.3 | TYK2 | 19 | [5][6] |
| JAK2 | 2.8 | JAK3 | 428 | [5][6] | |
| Erdafitinib | FGFR1 | 1.2 | VEGFR2 | 36.8 | [7] |
| FGFR2 | 2.5 | RET, KIT, PDGFRα/β | >1000 | [8] | |
| FGFR3 | 3.0 | [7] | |||
| FGFR4 | 5.7 | [7] | |||
| Asciminib | ABL1 (allosteric) | 0.5 - 0.8 (Kd) | Most other kinases | >1000 | [9] |
Signaling Pathways and Mechanism of Inhibition
Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their therapeutic effects and potential side effects.
Crizotinib: Inhibition of the ALK Signaling Pathway
Crizotinib is a potent inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[3] In certain cancers, a chromosomal rearrangement leads to the formation of a fusion gene, such as EML4-ALK, which results in constitutive activation of the ALK kinase domain.[10] This aberrant signaling drives cell proliferation and survival through downstream pathways including the PI3K/Akt, MAPK/Erk, and JAK/STAT pathways.[11] Crizotinib binds to the ATP-binding pocket of the ALK kinase domain, preventing ATP from binding and thereby inhibiting autophosphorylation and the activation of downstream signaling cascades.[10]
Ruxolitinib: Dual Inhibition of the JAK/STAT Pathway
Ruxolitinib is a potent inhibitor of Janus kinases, specifically JAK1 and JAK2.[5][6] The JAK/STAT signaling pathway is crucial for mediating signals from cytokines and growth factors involved in hematopoiesis and immune response.[12] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes. Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby preventing the phosphorylation and activation of STATs and subsequent gene expression.[12]
Erdafitinib: Pan-FGFR Inhibition
Erdafitinib is a potent, oral pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs), targeting FGFR1, 2, 3, and 4.[8] FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, activating downstream signaling pathways like the RAS/MAPK and PI3K/AKT pathways.[13] Genetic alterations such as mutations, fusions, and amplifications of FGFR genes can lead to constitutive activation of these pathways, promoting tumorigenesis. Erdafitinib binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its activity and blocking downstream signaling.[13]
Asciminib: Allosteric Inhibition of BCR-ABL1
Asciminib represents a novel class of kinase inhibitors that functions through an allosteric mechanism.[14] It specifically targets the myristoyl pocket of the ABL1 kinase domain of the BCR-ABL1 fusion protein, which is the hallmark of chronic myeloid leukemia (CML).[14] Unlike ATP-competitive inhibitors, Asciminib does not bind to the active site. Instead, its binding to the myristoyl pocket induces a conformational change that mimics the natural autoinhibitory mechanism of the ABL1 kinase, locking it in an inactive state.[1] This unique mechanism allows Asciminib to be effective against BCR-ABL1 mutations that confer resistance to traditional ATP-competitive inhibitors.[9]
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for key in vitro kinase assays commonly used to evaluate the potency of pyrazole-based inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of an inhibitor by measuring the amount of ATP remaining after a kinase reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazole-based inhibitor against a target kinase.
Materials:
-
Purified recombinant target kinase (e.g., ALK, JAK2, FGFR1)
-
Kinase-specific substrate (peptide or protein)
-
Pyrazole-based inhibitor (e.g., Crizotinib, Ruxolitinib, Erdafitinib)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the inhibitor in DMSO. Further dilute these solutions in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
2.5 µL of the diluted inhibitor or DMSO (for control wells).
-
5 µL of a mixture containing the target kinase and its substrate in kinase assay buffer.
-
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Detection: Add 10 µL of the luminescence-based ATP detection reagent to each well.
-
Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal, then measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol outlines a TR-FRET-based assay, a common method for measuring kinase activity in a high-throughput format.
Objective: To determine the IC50 values of pyrazole-based inhibitors against their target kinases using a TR-FRET format.
Materials:
-
Purified recombinant target kinase (e.g., ALK, JAK2, FGFR1)
-
Biotinylated substrate peptide
-
Pyrazole-based inhibitor
-
ATP
-
Kinase reaction buffer
-
TR-FRET detection reagents:
-
Europium-labeled anti-phospho-specific antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin - APC)
-
-
Stop/Detection buffer (containing EDTA)
-
Low-volume 384-well black plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the inhibitor in DMSO and then in kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the following to each well:
-
2.5 µL of diluted inhibitor or DMSO control.
-
5 µL of a solution containing the target kinase and biotinylated substrate peptide in kinase reaction buffer.
-
2.5 µL of ATP solution to initiate the reaction.
-
-
Incubation: Incubate the plate at 30°C for the desired reaction time (e.g., 60-90 minutes).
-
Reaction Termination and Detection: Add 5 µL of stop/detection buffer containing the Europium-labeled antibody and Streptavidin-APC to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding and FRET signal development.
-
Signal Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The percent inhibition is calculated based on the decrease in the TR-FRET ratio in the presence of the inhibitor compared to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Conclusion
The pyrazole-based inhibitors Crizotinib, Ruxolitinib, Erdafitinib, and Asciminib have demonstrated significant clinical success by targeting key kinases involved in cancer progression. Their distinct mechanisms of action and selectivity profiles underscore the versatility of the pyrazole scaffold in medicinal chemistry. This guide provides a comparative framework for understanding their performance, supported by quantitative data and detailed experimental protocols. The continued exploration of pyrazole derivatives holds great promise for the development of next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. assayquant.com [assayquant.com]
- 3. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. benchchem.com [benchchem.com]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BALVERSA - Mechanism of Action [jnjmedicalconnect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 11. oncotarget.com [oncotarget.com]
- 12. PathWhiz [pathbank.org]
- 13. What is the mechanism of Erdafitinib? [synapse.patsnap.com]
- 14. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different pyrazole synthesis methods
A Comparative Guide to Pyrazole Synthesis Methods for Researchers
The pyrazole nucleus is a fundamental scaffold in medicinal chemistry and drug development, present in a wide range of pharmaceuticals, including anti-inflammatory drugs like celecoxib, antipsychotics, and anti-obesity agents.[1] For researchers and scientists, selecting the most effective synthetic route to this valuable heterocycle is a critical decision that influences the efficiency, scalability, and success of a research program. This guide provides an objective, data-driven comparison of prominent methods for pyrazole synthesis, highlighting classical, modern, and green chemistry approaches.
Core Synthesis Strategies: An Overview
The construction of the pyrazole ring can be achieved through several robust strategies. The most traditional and widely utilized method is the Knorr pyrazole synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines.[2][3] Other key methods include the reaction of α,β-unsaturated carbonyl compounds with hydrazines, 1,3-dipolar cycloadditions for greater regiochemical control, and multicomponent reactions (MCRs) that enhance molecular diversity in a single step.[2][4][5] Recent advancements have focused on developing more sustainable protocols using microwave and ultrasound assistance, which often lead to shorter reaction times and higher yields.[6][7]
Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][8] The reaction is typically catalyzed by acid and is highly versatile, allowing for a wide variety of substituents on the pyrazole core.[8][9] A primary consideration when using unsymmetrical 1,3-dicarbonyls is the potential for forming two regioisomeric products, as the initial nucleophilic attack can occur at either carbonyl carbon.[8][10]
Caption: Workflow for the Knorr Pyrazole Synthesis.
Synthesis from α,β-Unsaturated Carbonyls
This method utilizes α,β-unsaturated aldehydes or ketones (such as chalcones) as the three-carbon component, which react with hydrazines.[11] The reaction typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[1][12] This approach is valuable for synthesizing 3,5-diaryl-1H-pyrazoles.[1]
Caption: General pathway for pyrazole synthesis from α,β-unsaturated carbonyls.
Multicomponent Reactions (MCRs)
MCRs offer significant advantages in terms of efficiency and atom economy by combining three or more starting materials in a single pot to form the final product.[13][14] These reactions are powerful tools for generating molecular diversity and are well-suited for creating libraries of substituted pyrazoles for drug discovery.[5][15] A common example is the three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine.[16]
Caption: Logical relationship in a one-pot, three-component pyrazole synthesis.
Data Presentation: A Comparative Overview
The efficacy of different pyrazole synthesis methods can be evaluated based on reaction time, yield, conditions, and substrate scope. The following table summarizes quantitative data from various reported protocols.
| Synthesis Method | Key Reactants | Typical Conditions | Reaction Time | Yield Range | Key Advantages & Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Acid or base catalysis, often requires heating (reflux).[2][8] | 1 - 24 hours | 60% - >95% | Adv: Robust, simple, readily available materials.[2] Disadv: Potential for regioisomer formation.[8][10] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated carbonyl (e.g., chalcone), Hydrazine | Often a two-step process (pyrazoline formation, then oxidation).[1] | 2 - 16 hours | 60% - 90% | Adv: Good for specific substitution patterns (e.g., 3,5-diaryl). Disadv: May require an additional oxidation step.[1][2] |
| Multicomponent Reaction (MCR) | Aldehyde, Ketone/1,3-Dicarbonyl, Hydrazine | One-pot, often catalyzed (e.g., Ni-based heterogeneous catalyst at RT).[14] | 30 min - 5 hours | 72% - 97% | Adv: High efficiency, atom economy, molecular diversity.[13][17] Disadv: Optimization can be complex. |
| Microwave-Assisted Synthesis | Various (e.g., 1,3-Dicarbonyls, Chalcones) | Solvent-free or in solvents like ethanol/acetic acid, 100-300W.[18][19] | 2 - 70 minutes | 81% - 95% | Adv: Drastically reduced reaction times, often higher yields.[6][7] Disadv: Requires specialized equipment. |
| Ultrasound-Assisted Synthesis | Various (e.g., α,β-unsaturated cyanoester, hydrazine) | Catalyst (e.g., Cu(I)) in solvent, 40-60 °C.[20][21] | 30 - 90 minutes | 74% - 90% | Adv: Green method, enhanced reaction rates, good yields.[20][22] Disadv: Requires sonication equipment. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are representative protocols for the key methods discussed.
Protocol 1: Knorr Synthesis of a Phenyl-Substituted Pyrazole[23]
This protocol describes the synthesis of 5-phenyl-2,4-dihydro-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine.
-
Reactants :
-
Ethyl benzoylacetate
-
Hydrazine monohydrate
-
Ethanol
-
-
Procedure :
-
Combine ethyl benzoylacetate (1.0 eq) and ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine monohydrate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
-
Results : This laboratory experiment reported a 79% yield of the pyrazole product, which was characterized by TLC, melting point, and 1H NMR spectroscopy.[23]
Protocol 2: One-Pot, Three-Component Synthesis of Tetrasubstituted Pyrazoles[14]
This protocol uses a heterogeneous nickel-based catalyst for a one-pot synthesis at room temperature.
-
Reactants :
-
Acetophenone derivative (e.g., acetophenone) (0.1 mol)
-
Hydrazine (0.1 mol)
-
Aldehyde derivative (e.g., benzaldehyde)
-
Ethanol (10 mL)
-
Solid Nickel-based heterogeneous catalyst (10 mol%)
-
-
Procedure :
-
Charge a round-bottom flask with the acetophenone derivative, hydrazine, and the nickel catalyst in ethanol.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the aldehyde derivative dropwise to the reaction mixture.
-
Continue stirring for 3 hours at room temperature, monitoring the reaction by TLC.
-
After completion, wash the product with water and toluene to remove unreacted materials.
-
Isolate the final product by recrystallization from methanol or purification via column chromatography.[14]
-
Protocol 3: Ultrasound-Assisted Synthesis of 1,5-Disubstituted Pyrazoles[20]
This method describes an efficient synthesis using ultrasound irradiation.
-
Reactants :
-
α,β-unsaturated cyanoester
-
Phenyl hydrazine
-
Sodium ethoxide (base)
-
Cu(I) catalyst (10 mol%)
-
-
Procedure :
-
In a suitable vessel, combine the α,β-unsaturated cyanoester, phenyl hydrazine, sodium ethoxide, and the Cu(I) catalyst.
-
Place the vessel in an ultrasonic bath operating at a controlled temperature (e.g., 60 °C).
-
Irradiate the mixture with ultrasound for 75-90 minutes.
-
Monitor the reaction for completion.
-
Upon completion, proceed with standard work-up and purification procedures to isolate the 1,5-disubstituted pyrazole.
-
-
Results : This method reports high yields with significantly enhanced reaction rates compared to conventional heating.[20]
Conclusion
The choice of a pyrazole synthesis method depends heavily on the specific target molecule, available starting materials, required substitution pattern, and desired process efficiency.
-
The Knorr synthesis remains a reliable and straightforward method for many applications, especially when regioselectivity is not a concern or can be easily controlled.[2]
-
Syntheses involving α,β-unsaturated carbonyls are particularly useful for accessing specific isomers like 3,5-diaryl pyrazoles.[1]
-
For rapid generation of diverse compound libraries, multicomponent reactions offer unparalleled efficiency and atom economy.[5]
-
Modern techniques such as microwave and ultrasound-assisted synthesis represent significant advancements, offering green, high-speed, and high-yield alternatives to conventional methods.[6][7] These are ideal for accelerating discovery chemistry and developing more sustainable manufacturing processes.
By understanding the advantages and limitations of each method, researchers can select the optimal strategy to efficiently synthesize the pyrazole derivatives required for their drug discovery and development endeavors.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. tandfonline.com [tandfonline.com]
- 11. phytojournal.com [phytojournal.com]
- 12. mdpi.com [mdpi.com]
- 13. jgu.garmian.edu.krd [jgu.garmian.edu.krd]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. asianpubs.org [asianpubs.org]
- 21. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benthamdirect.com [benthamdirect.com]
- 23. m.youtube.com [m.youtube.com]
In Vivo Performance of Pyrazole Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-vivo performance of various pyrazole derivatives across key therapeutic areas. The data presented is compiled from preclinical animal studies, offering insights into the potential efficacy of these compounds.
This guide summarizes quantitative data in structured tables, details experimental protocols for key studies, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of the current landscape of in vivo pyrazole derivative testing.
Anti-inflammatory Activity
Pyrazole derivatives have demonstrated significant anti-inflammatory effects in various animal models. A commonly used model is the carrageenan-induced paw edema in rats, which mimics the inflammatory response.
Comparative Efficacy of Anti-inflammatory Pyrazole Derivatives
| Compound | Animal Model | Dosing Regimen | Maximum Inhibition of Edema (%) | Time Point (hours) | Reference |
| Compound K-3 | Wistar Rats | 100 mg/kg, p.o. | 52.0 | 4 | [1] |
| Pyrazolone Derivative 1c | Not Specified | Not Specified | Significant anti-inflammatory effect | Not Specified | [2] |
| Indomethacin (Standard) | Wistar Rats | 10 mg/kg | 57.66 | 4 | [3] |
| Benzenesulfonamide Derivative 1 | Wistar Rats | 200 mg/kg, i.p. | 96.31 | 4 | [3] |
| Benzenesulfonamide Derivative 3 | Wistar Rats | 200 mg/kg, i.p. | 99.69 | 4 | [3] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This model is a well-established method for evaluating acute inflammation.[4]
-
Animals: Male Wistar rats (180-190 g) are typically used.[3]
-
Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.[3]
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.[4]
-
Treatment: The test compounds (pyrazole derivatives) or a standard drug (e.g., indomethacin) are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses, typically 30-60 minutes before carrageenan injection.[4]
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group in comparison to the control group that received only the vehicle.
Visualizing the Inflammatory Pathway
The inflammatory response induced by carrageenan involves the release of several mediators. The diagram below illustrates a simplified workflow of the experimental model.
Caption: Workflow of the carrageenan-induced paw edema model.
Antidiabetic Activity
The efficacy of pyrazole derivatives in managing diabetes is often assessed using the streptozotocin (STZ)-induced diabetic rat model. STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas.
Comparative Efficacy of Antidiabetic Pyrazole Derivatives
| Compound | Animal Model | Dosing Regimen | Blood Glucose Reduction | Duration of Study | Reference |
| Pyrazole-based Thiazolidinedione 5o | Streptozotocin-induced Diabetic Rats | Not Specified | Significant reduction to 140.1 ± 4.36 mg/dL | Not Specified | [5] |
| Pyrazole-based Thiazolidinedione 5n | Streptozotocin-induced Diabetic Rats | Not Specified | Significant reduction to 141.4 ± 6.15 mg/dL | Not Specified | [5] |
| Pyrazole-based Thiazolidinedione 5a | Streptozotocin-induced Diabetic Rats | Not Specified | Significant reduction to 150.7 ± 4.15 mg/dL | Not Specified | [5] |
| Pyrazole Derivative PZ-06 | Streptozotocin-induced Diabetic Wistar Rats | Not Specified | Significant decrease in fasting blood glucose | 14 days | [6] |
| Pyrazole Derivative PZ-09 | Streptozotocin-induced Diabetic Wistar Rats | Not Specified | Significant decrease in fasting blood glucose | 14 days | [6] |
| Pioglitazone (Standard) | Streptozotocin-induced Diabetic Rats | Not Specified | Reduction to 135.2 ± 4.91 mg/dL | Not Specified | [5] |
| Rosiglitazone (Standard) | Streptozotocin-induced Diabetic Rats | Not Specified | Reduction to 141.1 ± 5.88 mg/dL | Not Specified | [5] |
| Metformin (Standard) | Streptozotocin-induced Diabetic Wistar Rats | Not Specified | Comparable reduction to PZ-06 and PZ-09 | 14 days | [6] |
Experimental Protocol: Streptozotocin-Induced Diabetic Rat Model
-
Animals: Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal (i.p.) injection of streptozotocin (typically 40-60 mg/kg) dissolved in a suitable buffer.
-
Confirmation of Diabetes: After 48-72 hours, blood glucose levels are measured. Rats with fasting blood glucose levels above a certain threshold (e.g., 200-250 mg/dL) are considered diabetic and selected for the study.
-
Treatment: Diabetic animals are treated with pyrazole derivatives or standard antidiabetic drugs (e.g., metformin, pioglitazone) for a specific period (e.g., 14 or 28 days).
-
Measurement of Blood Glucose: Blood samples are collected at regular intervals to monitor fasting blood glucose levels.
-
Other Parameters: At the end of the study, other biochemical parameters like HbA1c, lipid profile, and liver enzymes may also be assessed.[5]
Visualizing the PPAR-γ Signaling Pathway
Some antidiabetic pyrazole derivatives act as modulators of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism.
Caption: Activation of the PPAR-γ signaling pathway by pyrazole derivatives.
Anticancer Activity
The in vivo anticancer potential of pyrazole derivatives is frequently evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice.
Comparative Efficacy of Anticancer Pyrazole Derivatives
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Endpoint | Reference |
| Compound 6 | Orthotopic Murine Mammary Tumor Model | Mammary Tumor | 5 mg/kg | Significant tumor growth inhibition | [7] |
| Crizotinib (Standard) | Mouse Xenograft (EML4-ALK) | Non-Small Cell Lung Cancer (NSCLC) | 100 mg/kg/day | Significant tumor regression | [8] |
| Ruxolitinib (Standard) | Mouse Model (Ba/F3-EPOR-JAK2V617F cells injected) | Myeloproliferative Neoplasm (MPN) | Not Specified | Reduction in splenomegaly and prolonged survival | [8] |
Experimental Protocol: Xenograft Mouse Model
-
Animals: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Cell Culture: Human cancer cell lines (e.g., HT-29 for colorectal cancer) are cultured in vitro.
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into groups and treated with the pyrazole derivative, a standard anticancer drug, or a vehicle control.
-
Measurement of Tumor Volume: Tumor size is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study continues until tumors in the control group reach a predetermined size, after which the animals are euthanized, and the tumors are excised and weighed.
Visualizing the Anticancer Experimental Workflow
The diagram below outlines the typical workflow for assessing the anticancer efficacy of a compound in a xenograft model.
References
- 1. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Synthesis, docking, in vitro and in vivo antidiabetic activity of pyrazole-based 2,4-thiazolidinedione derivatives as PPAR-γ modulators [pubmed.ncbi.nlm.nih.gov]
- 6. ijcps.nknpub.com [ijcps.nknpub.com]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Benchmarking Pyrazole Compounds Against Known Drugs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of emerging pyrazole compounds against established drugs in key therapeutic areas. Supported by experimental data, this analysis delves into the efficacy, selectivity, and mechanisms of action of these critical therapeutic agents.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2][3] This guide offers a comparative analysis of novel pyrazole derivatives against well-known drugs such as Celecoxib, Rimonabant, and Sildenafil, focusing on their respective targets: Cyclooxygenase-2 (COX-2), Cannabinoid Receptor 1 (CB1), and Phosphodiesterase-5 (PDE5). By presenting key experimental data in a structured format, detailing methodologies, and visualizing complex biological pathways, this guide aims to be an invaluable resource for the scientific community.
Anti-inflammatory Activity: Targeting COX-2
Novel pyrazole derivatives are extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).[4][5] The standard of care for selective COX-2 inhibition is Celecoxib, a pyrazole-containing nonsteroidal anti-inflammatory drug (NSAID).[6][7]
Data Presentation: Comparative COX-2 Inhibitory Activity
The following table summarizes the in vitro COX-2 inhibitory activity of several novel pyrazole derivatives compared to Celecoxib, presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib (Standard) | 2.16 | 5.42 | 2.51 | [4] |
| Pyrazole-pyridazine hybrid 5f | 1.50 | 14.34 | 9.56 | [4] |
| Pyrazole-pyridazine hybrid 6f | 1.15 | 9.56 | 8.31 | [4] |
| Pyrazole-pyridazine hybrid 6e | 2.51 | - | - | [4] |
| Pyrazole derivative 13a | 0.74 | - | 132.83 | [5] |
Experimental Protocol: In Vitro COX Inhibitor Screening Assay (Fluorometric)
This protocol describes a common method for determining the COX inhibitory activity of a compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., hematin)
-
Arachidonic Acid (substrate)
-
Test compounds and a known inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of COX enzymes, probe, cofactor, and arachidonic acid in COX Assay Buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO).
-
Assay Reaction: a. To the wells of a 96-well plate, add the COX Assay Buffer, COX Cofactor, and COX Probe. b. Add the diluted test compounds or standard inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO) for 100% enzyme activity. c. Add the diluted COX-1 or COX-2 enzyme to the wells. d. Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding. e. Initiate the enzymatic reaction by adding arachidonic acid to all wells.[8]
-
Data Acquisition: Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (e.g., excitation at 535 nm and emission at 590 nm).[9]
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and plot the results against the logarithm of the compound concentration to determine the IC50 value.[10]
Signaling Pathway: COX-2 Inhibition
Caption: Inhibition of the COX-2 signaling pathway by pyrazole compounds.
Neuromodulatory Activity: Targeting Cannabinoid Receptor 1 (CB1)
The CB1 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a key therapeutic target for various disorders.[3] Rimonabant, a pyrazole-based compound, was the first selective CB1 receptor antagonist approved for clinical use.[11]
Data Presentation: Comparative CB1 Receptor Binding Affinity
The binding affinities of novel pyrazole compounds are determined by their ability to displace a known radioligand from the CB1 receptor. The results are expressed as the inhibition constant (Ki), where a lower value indicates higher binding affinity.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) | Reference |
| Rimonabant (Standard) | - | - | - | [3] |
| AM251 (Comparator) | - | - | - | [3] |
| Pyrazole Amino Acid Derivative 34 | 6.9 | >1000 | >145-fold for CB1 | [12] |
Note: Specific Ki values for Rimonabant and AM251 were not consistently reported in the search results in a directly comparable format for this table.
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the CB1 receptor.
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing human CB1 receptors.
-
Radioligand: [³H]CP55,940 (a high-affinity CB1 agonist).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.3% BSA, pH 7.4.[3]
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).
-
Test compounds.
-
96-well plates, filtration system, and scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and a fixed concentration of the radioligand in the binding buffer.
-
Assay Setup: In a 96-well plate, set up reactions for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific control), and competitive binding (radioligand + membranes + test compound at various concentrations).[1]
-
Incubation: Incubate the plate at 30°C for 90 minutes.[1]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat to separate bound and free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Signaling Pathway: CB1 Receptor Antagonism
Caption: Blockade of the CB1 receptor signaling pathway by a pyrazole antagonist.
Treatment of Erectile Dysfunction: Targeting PDE5
Sildenafil, a pyrazole-containing compound, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[13][14]
Data Presentation: Comparative PDE5 Inhibitory Activity
The following table summarizes the in vitro PDE5 inhibitory activity of Sildenafil and other PDE5 inhibitors.
| Compound | PDE5 IC50 (nM) | Reference |
| Sildenafil (Standard) | 3.5 | [14] |
| Vardenafil | 0.1 - 0.4 | [15] |
| Tadalafil | 2 | [15] |
| Avanafil | 4.3 - 5.2 | [15] |
Experimental Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
Objective: To determine the IC50 of test compounds against the PDE5 enzyme.
Materials:
-
Recombinant Human PDE5A1 enzyme
-
FAM-Cyclic-3′,5′-GMP (fluorescent substrate)
-
PDE Assay Buffer
-
Binding Agent (phosphate-binding nanoparticles)
-
Test compounds and a known inhibitor (e.g., Sildenafil)
-
96-well black microplate
-
Microplate reader capable of measuring fluorescence polarization.[16]
Procedure:
-
Reagent Preparation: Prepare working solutions of the PDE5 enzyme, fluorescent substrate, and binding agent in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and Sildenafil in a suitable solvent (e.g., DMSO).
-
Assay Reaction: a. Add the diluted test compounds or Sildenafil to the wells of a 96-well plate. b. Add the diluted PDE5 enzyme to the wells and incubate at room temperature for 15 minutes to allow for inhibitor binding.[16] c. Initiate the enzymatic reaction by adding the fluorescent cGMP substrate to all wells and incubate at 37°C for 30-60 minutes.[16] d. Stop the reaction by adding the binding agent.
-
Data Acquisition: Read the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of the test compound and determine the IC50 value.[16]
Signaling Pathway: PDE5 Inhibition
Caption: Mechanism of action of pyrazole-based PDE5 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 14. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Comparative Analysis of the Cross-Reactivity Profile of 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid
Introduction: 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Marketed drugs containing a pyrazole core, such as Celecoxib, Sildenafil, and Darolutamide, highlight the therapeutic importance of this scaffold.[2][3] Given the diverse biological targets of pyrazole-containing compounds, understanding the cross-reactivity profile of novel derivatives is crucial for assessing their selectivity and potential off-target effects. This guide provides a comparative overview of the hypothetical cross-reactivity of this compound against a panel of selected kinases and carbonic anhydrase isoforms, alongside detailed experimental protocols for assessing such interactions.
It is important to note that the following quantitative data is hypothetical and for illustrative purposes only , as specific experimental cross-reactivity studies for this compound are not publicly available. The selection of potential off-targets is based on the known activities of structurally related pyrazole derivatives.[4][5][6]
Hypothetical Cross-Reactivity Data
The following table summarizes the hypothetical inhibitory activity of this compound against a selection of protein kinases and carbonic anhydrases, which are known targets for some pyrazole derivatives.[2][4] For comparison, the activities of two well-characterized inhibitors, Celecoxib (a COX-2 inhibitor with known off-target effects on carbonic anhydrases) and a generic broad-spectrum kinase inhibitor, are included.
| Target | This compound (IC50/Ki) | Celecoxib (IC50/Ki) | Generic Kinase Inhibitor (IC50/Ki) |
| Kinases | |||
| c-ABL | > 10 µM | > 10 µM | 5 nM |
| BRAF | 5 µM | > 10 µM | 20 nM |
| JAK2 | 2 µM | > 10 µM | 15 nM |
| VEGFR2 | 8 µM | > 10 µM | 10 nM |
| Carbonic Anhydrases | |||
| hCA I | 500 nM (Ki) | 250 nM (Ki) | > 10 µM |
| hCA II | 250 nM (Ki) | 100 nM (Ki) | > 10 µM |
Experimental Protocols
Detailed methodologies for conducting cross-reactivity studies are essential for generating reliable and reproducible data. Below are protocols for representative assays that could be used to determine the inhibitory activity of this compound against protein kinases and carbonic anhydrases.
1. Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials:
-
Purified recombinant human kinases (e.g., c-ABL, BRAF, JAK2, VEGFR2)
-
Substrate for each kinase (specific peptides or proteins)
-
This compound (test compound)
-
Staurosporine (positive control)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilutions.
-
Add 2 µL of a solution containing the kinase and its specific substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
2. Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)
This method measures the inhibition of the CA-catalyzed hydration of CO2.
-
Materials:
-
Purified human carbonic anhydrase isoenzymes (hCA I and hCA II)
-
This compound (test compound)
-
Acetazolamide (positive control)
-
Buffer (e.g., 20 mM HEPES, pH 7.5)
-
CO2-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
-
-
Procedure:
-
Prepare a solution of the hCA isoenzyme in the buffer.
-
Prepare serial dilutions of the test compound and control inhibitor in a suitable solvent (e.g., DMSO).
-
Incubate the enzyme with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature.
-
In the stopped-flow instrument, one syringe contains the enzyme-inhibitor mixture and the pH indicator, and the other syringe contains the CO2-saturated water.
-
Rapidly mix the contents of the two syringes to initiate the reaction.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.
-
Determine the initial rate of the reaction from the slope of the absorbance versus time curve.
-
Calculate the Ki value using the Cheng-Prusoff equation by measuring the IC50 values at a known substrate concentration.
-
Visualizations
Workflow for Cross-Reactivity Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of Pyrazole Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of potent inhibitors targeting key players in cellular signaling. Due to their therapeutic potential in oncology and inflammatory diseases, rigorous confirmation of their mechanism of action is paramount. This guide provides a comparative overview of pyrazole inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2), Janus Kinase 2 (JAK2), and B-cell lymphoma 2 (Bcl-2), supported by experimental data and detailed protocols to aid in the validation of novel pyrazole-based compounds.
Quantitative Comparison of Pyrazole Inhibitor Potency
The efficacy of a pyrazole inhibitor is quantified by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki or Kd). Lower values indicate higher potency. Below is a comparison of representative pyrazole inhibitors against their primary targets.
Table 1: Comparative Potency of Pyrazole-Based Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) | Off-Target Kinases of Note | IC50 (nM) | Reference |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK6, CDK9 | 210, 47, 100, 13, 170, <10 | GSK3β | 89 | [1][2] |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | TYK2, JAK3 | 19, 428 | [3][4][5] |
| Fedratinib | JAK2 | 3 | FLT3 | 380 | [6] |
| Compound 17 (4-pyrazolyl)-2-aminopyrimidine | CDK2 | 0.29 | CDK1, CDK4, CDK6, CDK7, CDK9 | >1000 | [7] |
| Compound 9 (pyrazole derivative) | CDK2/cyclin A2 | 960 | - | - | [8][9] |
| Compound 4 (pyrazole derivative) | CDK2/cyclin A2 | 3820 | - | - | [8][9] |
Table 2: Binding Affinity of Inhibitors for Bcl-2 Family Proteins
| Inhibitor | Target | Ki (nM) | Reference |
| ABT-737 (Non-pyrazole) | Bcl-2, Bcl-xL, Bcl-w | ≤ 1 | [10] |
| ABT-263 (Navitoclax, Non-pyrazole) | Bcl-2, Bcl-xL, Bcl-w | ≤ 1 | [10] |
| IS20 (Novel Small Molecule) | Bcl-2 | 3.90 ± 0.30 (KD) | [11] |
| IS21 (Novel Small Molecule) | Bcl-2 | 1.16 ± 0.14 (KD) | [11] |
Note: Data for pyrazole-based Bcl-2 inhibitors with specific Ki or Kd values is limited in publicly available literature. The non-pyrazole inhibitors are included for comparative purposes.
Elucidating the Mechanism of Action: Key Signaling Pathways
To confirm the mechanism of action, it is crucial to demonstrate that the inhibitor modulates the specific signaling pathway of its intended target.
CDK2 Inhibition and the Cell Cycle
CDK2, in complex with cyclin E and cyclin A, is a critical regulator of the G1/S phase transition of the cell cycle.[9] Active CDK2 phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA replication and S-phase entry. Pyrazole inhibitors targeting CDK2 are expected to block Rb phosphorylation, causing cell cycle arrest at the G1/S boundary.
Caption: Inhibition of the CDK2/Rb pathway by pyrazole compounds.
JAK2 Inhibition and the JAK/STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases are essential for cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression. Pyrazole inhibitors like Ruxolitinib target JAKs, thereby blocking this signaling cascade, which is often dysregulated in myeloproliferative neoplasms and inflammatory diseases.
Caption: Inhibition of the JAK/STAT signaling pathway.
Experimental Protocols for Mechanism of Action Confirmation
A multi-faceted approach employing biochemical and cell-based assays is necessary to robustly confirm the mechanism of action of a pyrazole inhibitor.
Caption: General experimental workflow for inhibitor validation.
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of a purified kinase and the inhibitory effect of a compound.
Objective: To determine the IC50 value of a pyrazole inhibitor against its target kinase.
Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin A2, JAK2)
-
Kinase-specific substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Pyrazole inhibitor stock solution (in DMSO)
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
384-well white plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the pyrazole inhibitor in kinase buffer. Prepare a master mix containing the kinase, substrate, and ATP in kinase buffer.
-
Kinase Reaction: Add 1 µl of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate. Add 2 µl of the enzyme. Initiate the kinase reaction by adding 2 µl of a solution containing substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for Target Phosphorylation
This technique is used to detect changes in the phosphorylation state of a target protein within cells, confirming that the inhibitor is engaging its target in a cellular context.
Objective: To assess the effect of a pyrazole inhibitor on the phosphorylation of a downstream substrate (e.g., p-Rb for CDK2 inhibitors, p-STAT for JAK2 inhibitors).
Materials:
-
Cell line expressing the target of interest
-
Pyrazole inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Rb, anti-total Rb, anti-p-STAT, anti-total STAT)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the pyrazole inhibitor or vehicle (DMSO) for a predetermined time (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Rb) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle, which is particularly relevant for CDK inhibitors.
Objective: To determine if the pyrazole CDK inhibitor induces cell cycle arrest.
Materials:
-
Cell line of interest
-
Pyrazole inhibitor
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the pyrazole inhibitor or vehicle for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Analyze the flow cytometry data to quantify the changes in cell cycle distribution upon treatment with the pyrazole inhibitor.
By employing these experimental approaches and comparing the results to known inhibitors, researchers can confidently confirm the mechanism of action of novel pyrazole-based compounds, a critical step in the drug discovery and development process.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules [thno.org]
A Comparative Analysis of the Biological Activity of Deacylcortivazol-like Pyrazole Regioisomers as Glucocorticoid Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of novel deacylcortivazol-like pyrazole regioisomers. The data presented is based on a study by Zimmerman et al. (2020), which explores how substitutions at the 1'- and 2'-positions of the pyrazole ring influence the potency and cellular affinity of these compounds for the glucocorticoid receptor (GR).
The glucocorticoid receptor is a ligand-activated transcription factor that mediates the effects of glucocorticoids, which are widely used for their anti-inflammatory and immunosuppressive properties.[1][2] The development of new GR ligands with improved therapeutic profiles is an active area of research. This guide focuses on a series of deacylcortivazol-like compounds, which feature a phenylpyrazole group fused to the corticosteroid A-ring. The study by Zimmerman et al. synthesized pairs of regioisomers to investigate the structure-activity relationship of substitutions on the pyrazole moiety.[1][3]
Comparative Biological Activity of Pyrazole Regioisomers
The biological activity of the synthesized pyrazole regioisomers was evaluated by determining their cytotoxic potency (EC50) in a high-GR-expressing human leukemia cell line (REH). The relative potency of each compound was calculated in comparison to dexamethasone, a potent, clinically used glucocorticoid.[3]
| Compound | Substitution Position | Pendant Group | EC50 (nM) | Relative Potency (vs. Dexamethasone) |
| Dexamethasone | - | - | 6 | 1.0 |
| Prednisolone | - | - | 50 | 4.5 |
| D2'P | 2' | Phenyl | ~2.4 | ~0.4 |
| D1'P | 1' | Phenyl | ~0.6 | ~0.1 |
| D2'PF | 2' | 4-Fluorophenyl | ~1.2 | ~0.2 |
| D1'PF | 1' | 4-Fluorophenyl | >100 | >16.7 |
| D2'A | 2' | Anisole (4-Methoxyphenyl) | ~240 | ~40.0 |
| D1'A | 1' | Anisole (4-Methoxyphenyl) | >1000 | >166.7 |
| D2'H | 2' | Hydrogen | >100 | >16.7 |
| D1'H | 1' | Hydrogen | >1000 | >166.7 |
| D1'T | 1' | Toluene (4-Methylphenyl) | >1000 | >166.7 |
Data extracted from Zimmerman et al. (2020).[3]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to determine the biological activity of the pyrazole regioisomers.
Cell Viability and Cytotoxicity Assay
This assay was performed to determine the half-maximal effective concentration (EC50) of the compounds in inducing cell death in a high-GR-expressing REH cell line.[3]
-
Cell Culture: High-GR-REH cells were cultured in RPMI medium supplemented with 10% fetal bovine serum (FBS).
-
Compound Preparation: The pyrazole regioisomers, dexamethasone, and prednisolone were serially diluted in DMSO and then further diluted in the culture medium. The final DMSO concentration in the wells was maintained at 0.1%.[3]
-
Cell Seeding: Cells were seeded in 96-well plates.
-
Compound Treatment: The diluted compounds were added to the cells in triplicate and incubated for 72 hours.[3]
-
Viability Measurement: After the incubation period, a resazurin-based reagent (PrestoBlue) was added to each well. The fluorescence (Excitation 560 nm, Emission 590 nm) was measured to determine the fraction of viable cells.[3]
-
Data Analysis: The viability was normalized to DMSO-treated control wells. The EC50 values were calculated using a 4-parameter logistic regression model. The relative potency was determined by calculating the ratio of the EC50 of each compound to the EC50 of dexamethasone.[3]
Cellular Glucocorticoid Receptor (GR) Affinity Assay
This assay was conducted to assess the ability of the compounds to induce the translocation of the glucocorticoid receptor from the cytoplasm to the nucleus, which is a key step in its activation.[3]
-
Cell Line and Culture: HEK-293T cells were engineered to express a green fluorescent protein (GFP)-tagged GR. These cells were cultured in DMEM with 10% FBS and 1% Glutamax.
-
Plate Preparation: Clear 96-well plates were coated with fibronectin to promote cell attachment.[3]
-
Cell Seeding: The HEK-293T-GFP-GR cells were seeded into the coated plates and incubated for 24 hours to allow for attachment and spreading.[3]
-
Compound Preparation and Treatment: The test compounds and dexamethasone were serially diluted in DMSO and then in the culture medium. These dilutions were then added to the cells.[3]
-
Live-Cell Imaging: Imaging of the cells began immediately after the addition of the compounds using a high-content imaging system. Images were captured every 130 seconds to monitor the translocation of the GFP-GR from the cytoplasm to the nucleus.[3]
-
Data Analysis: The nuclear-to-cytoplasmic fluorescence ratio was quantified over time to determine the rate and extent of GR translocation for each compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the glucocorticoid receptor signaling pathway and the general experimental workflow for the evaluation of the pyrazole regioisomers.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow.
References
A Researcher's Guide to Validating Molecular Docking with In Vitro Data
Bridging the gap between computational predictions and experimental reality is a cornerstone of modern drug discovery. This guide provides a framework for researchers, scientists, and drug development professionals to rigorously validate molecular docking results against in vitro experimental data, ensuring the progression of only the most promising candidates.
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein target.[1][2] While invaluable for high-throughput virtual screening of large compound libraries, its predictions are theoretical and must be confirmed by real-world experiments.[3][4][5] In vitro validation provides this crucial checkpoint, offering quantitative data on binding affinity and biological activity that can either support or refute the computational hypothesis.
The correlation between docking scores and experimentally determined binding affinities can vary, making in vitro validation an indispensable step.[1][6] Scoring functions in docking algorithms are often a compromise between accuracy and computational speed, which can lead to a significant number of false positives.[1] Therefore, a multi-faceted approach that combines computational screening with robust experimental testing is the most reliable strategy.[3][7]
The Integrated Validation Workflow
The process of validating computational hits involves a systematic workflow that begins with a large library of compounds and funnels down to a few validated leads. This iterative process ensures that resources are focused on candidates with the highest probability of success.
References
- 1. quora.com [quora.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Computational Approaches: Drug Discovery and Design in Medicinal Chemistry and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target? | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, based on available safety data for the compound and structurally similar chemicals.
Hazard Profile and Safety Precautions
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][4]
Due to these potential hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to follow the disposal procedures outlined below.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A laboratory coat and, if there is a risk of significant exposure, additional protective clothing.
-
Respiratory Protection: In cases of dust formation or inadequate ventilation, a NIOSH-approved respirator is recommended.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
1. Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, clearly labeled, and chemically compatible waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and absorbent pads, should be disposed of as solid hazardous waste in the same container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated, and leak-proof container suitable for liquid chemical waste.
2. Container Selection and Labeling:
-
Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Harmful," "Irritant").
3. Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated hazardous waste accumulation area.
-
This area should be away from incompatible materials and general laboratory traffic.
4. Final Disposal:
-
The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[3][5]
-
Follow your institution's established procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.
Decontamination of Glassware
-
Reusable glassware that has been in contact with this compound should be decontaminated.
-
Rinse the glassware with a suitable solvent, and collect the rinseate as hazardous liquid waste.
-
After the initial rinse, the glassware can be washed according to standard laboratory procedures.
Quantitative Data Summary
| Hazard Classification | GHS Category | Source |
| Acute Toxicity, Oral | Category 4 | PubChem[1] |
| Skin Corrosion/Irritation | Category 2 | Biosynth[2] |
| Serious Eye Damage/Irritation | Category 2 | Biosynth[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | Biosynth[2] |
Experimental Protocols
The hazard classifications for structurally similar compounds are typically determined using standardized methodologies as per regulatory guidelines (e.g., OECD Test Guidelines). These may include:
-
Acute Oral Toxicity: Often determined using methods like OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method).
-
Skin Irritation: Assessed using in vitro methods like OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) or in vivo methods like OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).
-
Eye Irritation: Evaluated using methods such as OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage).
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
